molecular formula C11H17NO B137639 2-Methylamino-2-phenylbutanol CAS No. 78483-47-3

2-Methylamino-2-phenylbutanol

Cat. No.: B137639
CAS No.: 78483-47-3
M. Wt: 179.26 g/mol
InChI Key: HRQGMPWJXQSTEH-UHFFFAOYSA-N
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Description

2-Methylamino-2-phenylbutanol, also known as 2-Methylamino-2-phenylbutanol, is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylamino-2-phenylbutanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylamino-2-phenylbutanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)-2-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-11(9-13,12-2)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQGMPWJXQSTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443964
Record name 2-Methylamino-2-phenylbutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78483-47-3
Record name 2-Methylamino-2-phenylbutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2-Methylamino-2-phenylbutanol (CAS 78483-47-3)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the structural elucidation of 2-Methylamino-2-phenylbutanol, a key chemical intermediate.[1][2] Designed for researchers, scientists, and drug development professionals, this document outlines a multi-technique spectroscopic approach, blending foundational principles with practical, field-proven insights to ensure confident and accurate molecular characterization.

Introduction

2-Methylamino-2-phenylbutanol, with the chemical formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol , is a tertiary amino alcohol.[2][3] Its structural verification is paramount for its use in further chemical synthesis, such as in the preparation of Trimebutine metabolites.[4] This guide details a systematic workflow for its complete structural analysis, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure Overview

Before delving into the analytical techniques, it is essential to have a clear representation of the target molecule.

Figure 1: 2D Structure of 2-Methylamino-2-phenylbutanol.

The elucidation process will confirm the presence and connectivity of the phenyl group, the butanol backbone, the methylamino substituent, and the hydroxyl group.

The Elucidation Workflow: A Strategic Approach

A logical and efficient workflow is critical for unambiguous structure determination. The proposed strategy integrates data from multiple analytical techniques, where the results of one method inform and corroborate the findings of another.

Elucidation_Workflow cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Analysis cluster_confirmation Structure Confirmation MS_Analysis Mass Spectrometry (MS) Determine Molecular Weight & Formula 1D_NMR 1D NMR (¹H, ¹³C) Map out C-H Framework MS_Analysis->1D_NMR IR_Analysis Infrared (IR) Spectroscopy Identify Functional Groups IR_Analysis->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) Establish Connectivity 1D_NMR->2D_NMR Final_Structure Final Structure Confirmation 2D_NMR->Final_Structure

Figure 2: A systematic workflow for the structure elucidation of 2-Methylamino-2-phenylbutanol.

Part 1: Molecular Weight and Functional Group Identification

Mass Spectrometry (MS)

Mass spectrometry is the initial step to confirm the molecular weight and deduce the molecular formula.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

  • Sample Preparation: Prepare a dilute solution of 2-Methylamino-2-phenylbutanol in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode is preferred due to the presence of the basic nitrogen atom, which is readily protonated.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Predicted Data and Interpretation: The high-resolution mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.

IonPredicted m/z
[M+H]⁺180.1383

The exact mass measurement allows for the unambiguous determination of the elemental composition (C₁₁H₁₇NO), confirming the molecular formula. Fragmentation patterns can also provide initial structural clues. A common fragmentation would be the loss of a water molecule from the protonated parent ion.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the key functional groups present in the molecule.

Experimental Protocol (Attenuated Total Reflectance, ATR-IR):

  • Sample Preparation: A small amount of the neat sample (if liquid) or a thin film is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Predicted Data and Interpretation: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups in 2-Methylamino-2-phenylbutanol. An IR spectrum of the closely related 2-(dimethylamino)-2-phenylbutanol shows a distinct OH stretching band.[4]

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Characteristics
Alcohol (O-H)Stretching3500-3200Broad and strong
Amine (N-H)Stretching3500-3300Medium to weak, sharper than O-H
Aromatic C-HStretching3100-3000Medium to weak
Aliphatic C-HStretching3000-2850Strong
Aromatic C=CStretching1600 & 1475Medium to weak
C-OStretching1260-1050Strong

The presence of a broad O-H stretch and a sharper N-H stretch in the same region is a key indicator of the amino alcohol structure.

Part 2: Detailed Structural Analysis with NMR Spectroscopy

NMR spectroscopy provides the definitive evidence for the carbon-hydrogen framework and the connectivity of the atoms.

Experimental Protocol (General NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring protons.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2-7.4Multiplet5HPhenyl group protons (C₆H₅)
~ 3.6-3.8Multiplet2HMethylene protons adjacent to OH (-CH₂OH)
~ 2.4Singlet3HN-methyl protons (-NHCH₃)
~ 1.8-2.0Multiplet2HMethylene protons of the ethyl group (-CH₂CH₃)
~ 1.5-2.5Broad Singlet2HAmine and hydroxyl protons (-NH and -OH)
~ 0.8Triplet3HMethyl protons of the ethyl group (-CH₂CH₃)

Note: The chemical shifts of the -NH and -OH protons can be variable and their signals may be broad. Addition of D₂O will cause these signals to disappear, confirming their assignment.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 140-145Quaternary phenyl carbon (C attached to the butanol chain)
~ 125-129Phenyl carbons (CH)
~ 70-75Quaternary carbon bearing the amino and hydroxylmethyl groups
~ 65-70Methylene carbon adjacent to OH (-CH₂OH)
~ 30-35N-methyl carbon (-NHCH₃)
~ 25-30Methylene carbon of the ethyl group (-CH₂CH₃)
~ 8-12Methyl carbon of the ethyl group (-CH₂CH₃)
2D NMR Spectroscopy

2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).

HSQC Protons ¹H Phenyl-H -CH₂OH -NHCH₃ -CH₂CH₃ -CH₂CH₃ Carbons ¹³C Phenyl-C -CH₂OH -NHCH₃ -CH₂CH₃ -CH₂CH₃ Protons:f1->Carbons:f1 ¹J Protons:f2->Carbons:f2 ¹J Protons:f3->Carbons:f3 ¹J Protons:f4->Carbons:f4 ¹J Protons:f5->Carbons:f5 ¹J

Figure 4: Expected HSQC correlations showing direct C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is key for piecing together the molecular skeleton.

Key Predicted HMBC Correlations:

  • Protons of the N-methyl group will show a correlation to the quaternary carbon and the N-methyl carbon.

  • Protons of the methylene group of the ethyl chain will show correlations to the quaternary carbon, the other ethyl carbon, and the terminal methyl carbon.

  • Protons of the phenyl ring will show correlations to other phenyl carbons and the quaternary carbon.

  • The protons of the -CH₂OH group will correlate with the quaternary carbon.

Part 3: Final Structure Confirmation

By integrating the data from all the spectroscopic techniques, the structure of 2-Methylamino-2-phenylbutanol can be unequivocally confirmed. The mass spectrum provides the molecular formula, the IR spectrum identifies the functional groups, the 1D NMR spectra provide the carbon-hydrogen framework, and the 2D NMR spectra piece together the connectivity of the atoms. The combined evidence provides a self-validating system for the complete and accurate structure elucidation of the target molecule.

References

  • PubChem. 2-Methylamino-2-phenylbutanol. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. 2-Methylamino-2-phenylbutanol. [Link]

Sources

An In-depth Technical Guide on 2-Methylamino-2-phenylbutanol as a Metabolite of Trimebutine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Trimebutine and Its Role in Gastrointestinal Motility

Trimebutine, formally 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, is a well-established spasmolytic agent used in the management of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[1][2] Its therapeutic efficacy stems from its ability to modulate intestinal motility, acting as a non-competitive spasmolytic.[3] Unlike agents with a singular mode of action, trimebutine exhibits a dual effect, stimulating or inhibiting contractions depending on the baseline state of the gut. This regulatory activity is primarily mediated through its interaction with peripheral opioid receptors (mu, delta, and kappa) and its influence on the release of gastrointestinal peptides.[4]

Upon oral administration, trimebutine is rapidly absorbed but undergoes extensive first-pass hepatic metabolism.[5][6] This metabolic conversion is a critical aspect of its pharmacology, as the parent drug is often undetectable in plasma.[7] Consequently, the systemic effects and overall therapeutic profile of trimebutine are largely attributable to its metabolites. The primary active metabolite, N-monodesmethyltrimebutine (nortrimebutine), has been the focus of many pharmacokinetic studies.[5][6] However, the metabolic cascade is more complex, involving sequential demethylation and ester hydrolysis, which generates a family of related compounds.[8] This guide provides a detailed technical exploration of a key, yet less characterized, downstream metabolite: 2-Methylamino-2-phenylbutanol.

The Metabolic Journey: From Trimebutine to 2-Methylamino-2-phenylbutanol

The biotransformation of trimebutine is a multi-step process predominantly occurring in the liver.[3] The two principal metabolic reactions are N-demethylation and ester hydrolysis .[6][8] These pathways can occur in different sequences, leading to various metabolic products. The formation of 2-Methylamino-2-phenylbutanol is a result of both of these key reactions.

There are two primary routes to its formation:

  • Route 1 (Sequential Demethylation then Hydrolysis): Trimebutine is first demethylated to its primary active metabolite, N-monodesmethyltrimebutine. Subsequently, this intermediate undergoes hydrolysis of its ester bond, cleaving the 3,4,5-trimethoxybenzoate group to yield 2-Methylamino-2-phenylbutanol.

  • Route 2 (Sequential Hydrolysis then Demethylation): Trimebutine first undergoes ester hydrolysis to form 2-Dimethylamino-2-phenylbutanol. This product is then N-demethylated to form 2-Methylamino-2-phenylbutanol.

Further N-demethylation can also occur, leading to 2-amino-2-phenylbutanol.[3][6] Studies have indicated species-dependent variations in the predominance of these pathways. In dogs, metabolism appears to favor N-demethylation followed by hydrolysis, whereas in rats, a significant portion of trimebutine may be hydrolyzed prior to N-demethylation.[9] These alcohol-moiety metabolites, including 2-Methylamino-2-phenylbutanol, are major urinary metabolites across species.[3][6]

Trimebutine_Metabolism Trimebutine Trimebutine NDMT N-monodesmethyltrimebutine (Nortrimebutine) Trimebutine->NDMT N-demethylation DMAT_OH 2-Dimethylamino-2-phenylbutanol Trimebutine->DMAT_OH Ester Hydrolysis MAB_OH 2-Methylamino-2-phenylbutanol NDMT->MAB_OH Ester Hydrolysis NDDMT N,N-didesmethyltrimebutine NDMT->NDDMT N-demethylation DMAT_OH->MAB_OH N-demethylation AAB_OH 2-Amino-2-phenylbutanol MAB_OH->AAB_OH N-demethylation

Caption: Metabolic pathways of Trimebutine leading to 2-Methylamino-2-phenylbutanol.

Profile of the Metabolite: 2-Methylamino-2-phenylbutanol

Physicochemical Properties

Understanding the fundamental properties of a metabolite is essential for developing analytical standards and interpreting its pharmacokinetic behavior. 2-Methylamino-2-phenylbutanol is available from various suppliers as a reference material, often as a hydrochloride salt, for research and analytical purposes.[10][11]

PropertyValueSource
Chemical Name 2-(Methylamino)-2-phenylbutan-1-ol[11][12]
Synonyms β-Ethyl-β-(methylamino)-benzeneethanol[11]
CAS Number 78483-47-3[10][11][12]
Molecular Formula C₁₁H₁₇NO[11][12]
Molecular Weight 179.26 g/mol [11][12]
Appearance Reported as Colourless Gel or Brown Oil[11][13]
Pharmacological and Toxicological Profile

While the primary active metabolite, N-monodesmethyltrimebutine, is known to retain pharmacological activity, the specific biological actions of 2-Methylamino-2-phenylbutanol are not well-documented in publicly available literature.[6] Its structural similarity to other pharmacologically active phenethylamine compounds suggests a potential for biological activity, but this has not been systematically investigated. The physiological and toxicological properties of this specific metabolite remain largely undetermined.[14] This represents a significant knowledge gap. For drug development professionals, the lack of data necessitates a cautious approach, as even seemingly minor metabolites can contribute to the overall efficacy or toxicity profile of a parent drug. Future non-clinical studies are warranted to characterize the pharmacology, toxicology, and potential contribution of 2-Methylamino-2-phenylbutanol to the effects of trimebutine.

Quantitative Bioanalysis: A Workflow for Measurement in Biological Matrices

The accurate quantification of metabolites is paramount for pharmacokinetic, toxicokinetic, and clinical studies. Given its polarity and expected concentrations in biological fluids, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the methodology of choice for the sensitive and selective determination of 2-Methylamino-2-phenylbutanol.

Causality in Method Development

The selection of each step in the analytical workflow is driven by the physicochemical properties of the analyte and the complexity of the biological matrix (e.g., plasma, urine).

  • Sample Preparation: The primary goal is to isolate the analyte from interfering matrix components (proteins, salts, lipids) and to concentrate it. Solid-Phase Extraction (SPE) is often preferred for its high recovery and clean-up efficiency for compounds like this metabolite. A mixed-mode cation exchange SPE sorbent is a logical choice, as it can retain the protonated amine group of the analyte while allowing for the washing away of neutral and acidic interferences.

  • Chromatography: Reversed-phase chromatography is suitable for separating the moderately polar analyte from endogenous components. A C18 column is a standard starting point. The mobile phase typically consists of an aqueous component with a pH modifier (e.g., formic acid) to ensure the analyte is in its protonated form for good peak shape and an organic solvent (e.g., methanol or acetonitrile) for elution.

  • Detection: Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity. Detection is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing the risk of interference.

Experimental Protocol: Quantification of 2-Methylamino-2-phenylbutanol in Human Plasma

This protocol represents a robust, self-validating system for the quantification of 2-Methylamino-2-phenylbutanol.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a primary stock solution of 2-Methylamino-2-phenylbutanol reference standard (e.g., 1 mg/mL) in methanol.

    • Prepare a separate stock of a suitable stable isotope-labeled internal standard (SIL-IS), if available, or a structurally similar analog.

    • Serially dilute the stock solution to prepare working solutions for calibration standards (CS) and quality controls (QCs) at low, medium, and high concentration levels.

    • Spike control human plasma with the working solutions to create the CS and QC samples.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 100 µL of plasma sample (unknown, CS, or QC), add 25 µL of the internal standard working solution.

    • Add 200 µL of 4% phosphoric acid to precipitate proteins and acidify the sample. Vortex and centrifuge at 4000 rpm for 10 minutes.

    • Condition a mixed-mode cation exchange SPE plate/cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from step 2.2 onto the SPE plate.

    • Wash the plate with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

    • Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UHPLC system.

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: A suitable gradient starting with high aqueous content (e.g., 95% A) and ramping up to high organic content (e.g., 95% B) to elute the analyte.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Optimize by infusing the analyte. For C₁₁H₁₇NO (MW 179.26), the precursor ion would be m/z 180.1 [M+H]⁺. Product ions would be determined experimentally (e.g., fragments corresponding to loss of water or other neutral losses).

Bioanalytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis Plasma Plasma Sample (Unknown, Calibrator, or QC) Spike_IS Spike with Internal Standard Plasma->Spike_IS Precipitate Protein Precipitation & Acidification Spike_IS->Precipitate SPE Solid-Phase Extraction (Load -> Wash -> Elute) Precipitate->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation (Reversed-Phase) Recon->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: A typical bioanalytical workflow for metabolite quantification.

Method Validation

For use in regulated studies, the described method must be fully validated according to guidelines from bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). The protocol is designed to be self-validating through the inclusion of calibration standards and QCs in every analytical run.

Validation ParameterAcceptance Criteria (Typical)Rationale
Linearity Correlation coefficient (r²) ≥ 0.99Ensures a proportional response across the concentration range.
Accuracy & Precision Within ±15% (±20% at LLOQ) of nominal valueConfirms the method is both accurate and reproducible.
Lower Limit of Quantification (LLOQ) Signal-to-noise ≥ 10; Accuracy & Precision within ±20%Defines the lowest concentration that can be reliably measured.
Selectivity No significant interfering peaks in blank matrixGuarantees that the signal is from the analyte, not the matrix.
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Assesses the impact of matrix components on ionization efficiency.
Recovery Consistent and reproducibleMeasures the efficiency of the extraction process.

Conclusion and Future Perspectives

2-Methylamino-2-phenylbutanol is a confirmed urinary metabolite of trimebutine, formed through the core metabolic pathways of N-demethylation and ester hydrolysis. While its physicochemical properties are defined and robust analytical methods for its quantification can be readily developed, its biological role remains an open question. For researchers in drug metabolism and pharmacokinetics, this metabolite is an important analyte to monitor for a complete understanding of trimebutine's disposition. For pharmacologists and toxicologists, it represents an unexplored entity that warrants investigation to fully delineate the safety and efficacy profile of its parent drug. Future research should focus on synthesizing sufficient quantities of 2-Methylamino-2-phenylbutanol to enable in vitro and in vivo studies aimed at characterizing its pharmacological activity and toxicological potential.

References

  • Miura, Y., Chishima, S., & Takeyama, S. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Drug Metabolism and Disposition, 17(4), 455-462. [Link]

  • Rajamanickam, J. (n.d.). A Single Dose, Two Way Crossover, Bioequivalence Study Of Trimebutine And Simethicone With Alpha-D-Galactosidase Versus Trimebutine And Simethicone In Healthy Indian Population. Department of Pharmacology, Aarupadai Veedu Medical College and Hospital. [Link]

  • National Center for Biotechnology Information. (n.d.). Trimebutine. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Trimebutine. Retrieved January 27, 2026, from [Link]

  • Miura, Y., Chishima, S., & Takeyama, S. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Drug Metabolism and Disposition, 17(4), 455-62. [Link]

  • Kim, J. Y., An, G.-i., Chun, K.-S., & Rhee, H. (2005). A Short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl 3,4,5-trimethylbenzoate. Bulletin of the Korean Chemical Society, 26(2), 340-342. [Link]

  • Alarcon de la Lastra, C., & Martin, M. J. (1993). Synthesis of Methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the Main Bioactive Metabolite of Trimebutine Maleate. Arzneimittelforschung, 43(8), 894-896. [Link]

  • AA Pharma Inc. (2018). Product Monograph: Trimebutine Maleate Tablets 100 mg and 200 mg. [Link]

  • el-Kousy, N. M. (1999). Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels. Arzneimittel-Forschung, 49(9), 748-752. [Link]

  • G K, P., & P, M. (2020). Trimebutine as a potential antimicrobial agent: a preliminary in vitro approach. Gastroenterology and Hepatology from Bed to Bench, 13(4), 345-350. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylamino-2-phenylbutanol. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-Methylamino-2-phenylbutanol. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Trimebutine. Retrieved January 27, 2026, from [Link]

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2-Methylamino-2-phenylbutanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Key Trimebutine Metabolite

Introduction

2-Methylamino-2-phenylbutanol is a tertiary amino alcohol that has garnered interest within the scientific community primarily as a significant metabolite of the gastrointestinal therapeutic agent, trimebutine.[1][2] Trimebutine is a non-competitive spasmolytic agent utilized in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[3][4] Understanding the properties and behavior of its metabolites, such as 2-Methylamino-2-phenylbutanol, is crucial for a comprehensive grasp of trimebutine's overall pharmacological and toxicological profile. This technical guide provides a detailed overview of the current scientific knowledge regarding 2-Methylamino-2-phenylbutanol, including its chemical characteristics, metabolic pathway, and inferred biological significance, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2-Methylamino-2-phenylbutanol, with the chemical formula C₁₁H₁₇NO, is characterized by a phenyl group and a methylamino group attached to the same carbon atom, which also bears an ethyl group and a hydroxymethyl group.[5][6] This structure imparts both hydrophobic (from the phenyl and ethyl groups) and hydrophilic (from the amino and hydroxyl groups) characteristics to the molecule.[7]

PropertyValueSource(s)
IUPAC Name 2-(methylamino)-2-phenylbutan-1-ol[5][8]
CAS Number 78483-47-3[5][8][9]
Molecular Formula C₁₁H₁₇NO[5][8][9]
Molecular Weight 179.26 g/mol [5][8]
Appearance Brown Oil[8][9]
Boiling Point (Predicted) 299.2 ± 20.0 °C[9]
Density (Predicted) 1.001 ± 0.06 g/cm³[9]
Solubility Soluble in dichloromethane and methanol.[9]

Synthesis and Characterization

While specific, detailed synthetic protocols for 2-Methylamino-2-phenylbutanol are not extensively published, a plausible route can be adapted from the synthesis of its N,N-dimethyl analog, which is a known intermediate in the production of trimebutine.[1][10]

Adapted Synthetic Pathway

A potential synthetic route could involve the following conceptual steps:

  • Formation of an α-aminonitrile: Reaction of propiophenone with methylamine and a cyanide source (e.g., sodium cyanide) to yield 2-(methylamino)-2-phenylbutyronitrile. This reaction is a variation of the Strecker synthesis.

  • Hydrolysis of the nitrile: The resulting α-aminonitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2-(methylamino)-2-phenylbutanoic acid.

  • Reduction of the carboxylic acid: The carboxylic acid can then be reduced to the primary alcohol, yielding 2-Methylamino-2-phenylbutanol. A suitable reducing agent for this transformation would be lithium aluminum hydride (LiAlH₄).

Adapted Synthesis of 2-Methylamino-2-phenylbutanol propiophenone Propiophenone aminonitrile 2-(Methylamino)-2-phenylbutyronitrile propiophenone->aminonitrile + CH₃NH₂ + NaCN amino_acid 2-(Methylamino)-2-phenylbutanoic acid aminonitrile->amino_acid Hydrolysis final_product 2-Methylamino-2-phenylbutanol amino_acid->final_product Reduction (e.g., LiAlH₄)

Caption: Adapted synthetic pathway for 2-Methylamino-2-phenylbutanol.

Characterization

For researchers synthesizing or isolating this compound, a suite of analytical techniques would be necessary for its structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the chemical structure. Expected signals in the ¹H NMR spectrum would include those for the aromatic protons of the phenyl group, the methylene protons of the ethyl and hydroxymethyl groups, the methyl protons of the methylamino and ethyl groups, and the protons of the amino and hydroxyl groups.[11]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[12] A collision cross-section value of 135.08 Ų for the [M+H-H₂O]⁺ ion has been experimentally determined.[5]

  • Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be employed to assess the purity of the compound. These techniques are also central to the quantitative analysis of trimebutine and its metabolites in biological matrices.[5]

Metabolic Fate of Trimebutine and Formation of 2-Methylamino-2-phenylbutanol

2-Methylamino-2-phenylbutanol is a urinary metabolite of trimebutine.[2] The metabolism of trimebutine is extensive and occurs primarily in the liver through a first-pass effect.[13] The metabolic pathways involve N-demethylation and hydrolysis of the ester bond.[2]

The formation of 2-Methylamino-2-phenylbutanol can occur through two principal routes:

  • Route 1: Initial hydrolysis of the ester bond of trimebutine to yield 2-(dimethylamino)-2-phenylbutanol, followed by N-demethylation.

  • Route 2: N-demethylation of trimebutine to its active metabolite, N-desmethyltrimebutine (nortrimebutine), followed by hydrolysis of the ester bond.

Further N-demethylation of N-desmethyltrimebutine leads to N-didesmethyltrimebutine, which can also undergo ester hydrolysis to produce 2-amino-2-phenylbutan-1-ol.[1]

Metabolic Pathway of Trimebutine trimebutine Trimebutine nortrimebutine N-desmethyltrimebutine (Nortrimebutine) trimebutine->nortrimebutine N-demethylation dimethylamino_butanol 2-(Dimethylamino)-2-phenylbutanol trimebutine->dimethylamino_butanol Ester Hydrolysis didesmethyltrimebutine N-didesmethyltrimebutine nortrimebutine->didesmethyltrimebutine N-demethylation methylamino_butanol 2-Methylamino-2-phenylbutanol nortrimebutine->methylamino_butanol Ester Hydrolysis amino_butanol 2-Amino-2-phenylbutanol didesmethyltrimebutine->amino_butanol Ester Hydrolysis dimethylamino_butanol->methylamino_butanol N-demethylation methylamino_butanol->amino_butanol N-demethylation

Caption: Simplified metabolic pathway of trimebutine.

Inferred Pharmacology and Biological Activity

The specific pharmacological activity of 2-Methylamino-2-phenylbutanol has not been extensively studied. However, insights can be drawn from the known pharmacology of its parent drug, trimebutine, and the primary active metabolite, N-desmethyltrimebutine.

Trimebutine exerts its effects on the gastrointestinal tract through a multi-modal mechanism of action:

  • Opioid Receptor Agonism: Trimebutine and N-desmethyltrimebutine act as agonists at peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors.[13][14][15][16] This interaction is believed to modulate gastrointestinal motility and visceral sensitivity.[14][15]

  • Ion Channel Modulation: Trimebutine has been shown to modulate the activity of calcium and potassium ion channels in gastrointestinal smooth muscle cells, which contributes to its spasmolytic effects.

  • Antimuscarinic Effects: Trimebutine also exhibits weak antimuscarinic properties.[1]

Given that N-desmethyltrimebutine, which is structurally similar to 2-Methylamino-2-phenylbutanol (differing by the presence of the 3,4,5-trimethoxybenzoate group), is a potent opioid receptor agonist, it is plausible that 2-Methylamino-2-phenylbutanol may also possess some affinity for these receptors.[13] However, without direct experimental evidence, its contribution to the overall pharmacological effect of trimebutine remains speculative. The presence of the free hydroxyl group in 2-Methylamino-2-phenylbutanol, in contrast to the ester linkage in N-desmethyltrimebutine, would significantly alter its physicochemical properties, including polarity and ability to cross biological membranes, which would in turn influence its biological activity.

Inferred Toxicology and Safety Profile

There is a lack of specific toxicological data for 2-Methylamino-2-phenylbutanol.[14] The safety profile of the parent drug, trimebutine, is generally considered favorable, with adverse effects being relatively infrequent and mild.[17] Common side effects associated with trimebutine use include skin rash, drowsiness, headache, and gastrointestinal disturbances.[17]

In the absence of direct data, any toxicological assessment of 2-Methylamino-2-phenylbutanol must be inferred. As a metabolite, it is a component of the overall safety profile of trimebutine. For risk assessment purposes, it could be considered under the Threshold of Toxicological Concern (TTC) framework in the absence of specific toxicity data, although this would require more information on its expected exposure levels.[18] Studies on structurally related compounds may provide some initial guidance, but dedicated cytotoxicity and genotoxicity assays would be necessary for a thorough evaluation.[18][19]

Research Applications

Currently, the primary application of 2-Methylamino-2-phenylbutanol in a research setting is as a reference standard for analytical and metabolic studies of trimebutine.[9][20] Its availability from chemical suppliers facilitates its use in:

  • Impurity Profiling: As a potential impurity in the synthesis of trimebutine and its metabolites, it serves as a standard for quality control in pharmaceutical manufacturing.

  • Metabolism Studies: It is used as a standard to identify and quantify this specific metabolite in in vitro and in vivo studies of trimebutine metabolism.[9]

  • Pharmacokinetic Analysis: Its use as a reference standard is crucial for the development and validation of analytical methods to study the pharmacokinetics of trimebutine and its various metabolites in biological fluids.[17]

While its potential as a scaffold for the development of new chemical entities with activity on the central nervous system or gastrointestinal tract exists due to its amino alcohol structure, this application has not been significantly explored in the available literature.[7]

Conclusion

2-Methylamino-2-phenylbutanol is a key metabolite of the widely used gastrointestinal drug trimebutine. While a substantial body of research exists for the parent compound, dedicated studies on the intrinsic pharmacological and toxicological properties of 2-Methylamino-2-phenylbutanol are notably scarce. Its primary role in the scientific literature and commercial availability is that of a reference standard for analytical and metabolic investigations of trimebutine.

For researchers in drug development and metabolism, a deeper understanding of this metabolite's specific biological activities would provide a more complete picture of trimebutine's mechanism of action and overall safety profile. Future research should focus on the direct pharmacological characterization of 2-Methylamino-2-phenylbutanol, including its receptor binding affinities and functional activity, as well as a thorough toxicological evaluation. Such studies would not only enhance our understanding of trimebutine but also potentially uncover new therapeutic applications for this and related compounds.

References

  • 2-Methylamino-2-phenylbutanol | C11H17NO | CID 10726043 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

  • (2025, August 8). Synthesis of Methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the Main Bioactive Metabolite of Trimebutine Maleate. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Doc Brown's Advanced Level Chemistry. (2025, December 30). 2-methylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 isopentane 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved January 27, 2026, from [Link]

  • Roman, F. J., Pascaud, X., Duffy, O., Vauche, D., Martin, B., & Junien, J. L. (1991). [Mode of action of trimebutine: involvement if opioid receptors]. Journal de pharmacie de Belgique, 46(5), 319–327.
  • Trimebutine - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Delvaux, M., & Wingate, D. (1997). Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results. Journal of International Medical Research, 25(5), 225–246. [Link]

  • Trimebutine | C22H29NO5 | CID 5573 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 78483-47-3 | Product Name : 2-Methylamino-2-phenylbutanol. Retrieved January 27, 2026, from [Link]

  • Api, A. M., Belsito, D., Botelho, S., Bruze, M., Burton, G. A., Jr, Buschmann, J., Dagli, M. L., Date, M., Dekant, W., Deodhar, C., Francis, M. A., Frying, A. D., Joshi, K., La Cava, S., Lapczynski, A., Liebler, D. C., O'Brien, D., Patel, A., Penning, T. M., … Politano, V. T. (2024). RIFM fragrance ingredient safety assessment, 2-methyl-4-phenyl-2-butanol, CAS Registry Number 103-05-9. Food and Chemical Toxicology, 189, 114712. [Link]

  • CN102276487A - Preparation method of trimebutine - Google Patents. (n.d.).
  • Vogel, K. R., Arning, E., Wasek, B., McPherson, S., & Bottiglieri, T. (2014). Characterization of 2-(methylamino)alkanoic acid capacity to restrict blood-brain phenylalanine transport in Pahenu2 mice: preliminary findings. Molecular genetics and metabolism reports, 1, 372–377. [Link]

  • Synthesis of Methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate. (2001). Il Farmaco, 56(5-7), 401-404. [Link]

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  • Horváth, T., Gáspár, R., Lhiaubet-Vallet, V., & Csóka, I. (2016). Cytotoxicity of Different Excipients on RPMI 2650 Human Nasal Epithelial Cells. Molecules (Basel, Switzerland), 21(5), 643. [Link]

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Solubility characteristics of 2-Methylamino-2-phenylbutanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Characteristics of 2-Methylamino-2-phenylbutanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methylamino-2-phenylbutanol (CAS No: 78483-47-3), a key chemical intermediate. A thorough understanding of a compound's solubility is fundamental for its application in chemical synthesis, formulation development, and analytical characterization. This document synthesizes theoretical principles with established experimental protocols to offer a robust framework for assessing the solubility of this molecule. We delve into the physicochemical properties that govern its solubility, explore its behavior in various solvent systems, and provide detailed, field-proven methodologies for its empirical determination.

Introduction: The Critical Role of Solubility

2-Methylamino-2-phenylbutanol is a secondary amine and a primary alcohol, featuring both hydrophobic (phenyl, ethyl groups) and hydrophilic (hydroxyl, amino groups) moieties. This amphiphilic nature dictates its interaction with various solvents, a critical parameter for its handling, purification, reaction optimization, and potential use in pharmaceutical development. In drug development, solubility directly impacts bioavailability, formulation strategies, and the overall therapeutic efficacy of an active pharmaceutical ingredient (API). This guide serves as a senior application scientist's perspective on elucidating the complete solubility profile of this compound.

Physicochemical Properties Governing Solubility

The solubility of a molecule is not an arbitrary value but is governed by its intrinsic physicochemical properties. The structure of 2-Methylamino-2-phenylbutanol, possessing a stereogenic center, a basic nitrogen atom, and a hydrogen-bond-donating hydroxyl group, provides clear indicators of its expected solubility behavior.

The key properties are summarized below:

PropertyValueSource
Molecular Formula C₁₁H₁₇NO[1]
Molecular Weight 179.26 g/mol [1][2]
Appearance Colourless Gel / Brown Oil[2][3]
Predicted pKa (Strongest Basic) 9.21[4]
Predicted logP 1.4 - 2.12[1][4]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]

Expert Insights:

  • pKa (9.21): The basicity of the secondary amine is the most critical determinant of aqueous solubility. This pKa value indicates that 2-Methylamino-2-phenylbutanol is a weak base. Consequently, its aqueous solubility will be highly dependent on pH. In environments with a pH below its pKa, the amine group will be protonated (R₂NH₂⁺), forming a more polar, and thus more water-soluble, salt.

  • logP (1.4 - 2.12): The logarithm of the octanol-water partition coefficient (logP) suggests a moderate degree of lipophilicity. This value indicates that while the compound has some affinity for aqueous environments, it will also readily partition into organic, non-polar environments. This balance is crucial for applications requiring solubility in both aqueous and organic media.

Solubility Profile: Theoretical and Observed

Aqueous Solubility

The presence of both a hydroxyl (-OH) and a secondary amine (-NH) group allows 2-Methylamino-2-phenylbutanol to act as both a hydrogen bond donor and acceptor, facilitating interaction with water molecules.[5] However, the non-polar phenyl ring and ethyl group provide significant hydrophobic character, which limits its solubility in water.[5][6] As the carbon chain length increases in amines, the hydrophobic nature becomes more dominant, reducing water solubility.[7][8]

A predicted water solubility of 7.25 mg/mL has been reported, categorizing it as "soluble" to "sparingly soluble" under standard classification schemes.[4] It is crucial to recognize this value is likely for the free base at neutral pH.

pH-Dependent Aqueous Solubility

The most dramatic changes in aqueous solubility are expected with variations in pH. Due to its basic nature, the solubility of 2-Methylamino-2-phenylbutanol will increase significantly in acidic conditions (pH < 8) as the compound converts to its protonated, more soluble hydrochloride salt form. Conversely, in basic conditions (pH > 10), the compound will exist predominantly as the free base, and its solubility will be limited by its intrinsic aqueous solubility.

Organic Solvent Solubility

Based on the "like dissolves like" principle and its moderate logP value, 2-Methylamino-2-phenylbutanol is expected to be soluble in a range of organic solvents. Experimental data confirms it is slightly soluble in:

  • Methanol[4]

  • Dichloromethane[3][4]

  • Chloroform[4]

  • Dimethyl Sulfoxide (DMSO)[4]

Its hydrochloride salt form has been shown to be soluble in Dimethylformamide (DMF), DMSO, and Ethanol.[9] The hydroxyl group contributes to its solubility in polar protic solvents like alcohols, while the phenyl ring enhances solubility in aromatic and chlorinated solvents.

Experimental Determination of Solubility: Protocols and Causality

To move from theoretical prediction to empirical fact, rigorous experimental determination is required. The choice of method depends on the stage of development, with the Shake-Flask method being the gold standard for thermodynamic equilibrium solubility.

Thermodynamic Solubility: The Shake-Flask Method

This method determines the equilibrium solubility of a compound, representing the true saturation point of the solvent. It is a low-throughput but highly accurate technique, essential for pre-formulation and regulatory filings.[10][11]

Protocol: Shake-Flask Method for Aqueous Solubility Determination

  • Preparation: Add an excess amount of 2-Methylamino-2-phenylbutanol to a known volume of the desired aqueous buffer (e.g., pH 5.0, 7.4, 9.0) in a sealed, clear glass vial.

    • Causality: Using an excess of solid material is critical to ensure that an equilibrium between the dissolved and undissolved compound is achieved. The solid phase must be present throughout the experiment.[11]

  • Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours.

    • Causality: This extended period allows the system to reach thermodynamic equilibrium. Shorter times may only yield kinetic solubility values, which can be misleading.[12] The dissolution rate and agitation type can influence the time required to reach equilibrium.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., >10,000 g) for 15-30 minutes.

    • Causality: Centrifugation is superior to simple filtration for phase separation as it minimizes potential drug adsorption onto filter membranes, which can be a significant source of error for low-solubility compounds.[10]

  • Sampling & Dilution: Carefully collect an aliquot from the clear supernatant, avoiding any disturbance of the solid pellet. Immediately dilute the aliquot with a suitable mobile phase or solvent.

    • Causality: Immediate dilution prevents the compound from precipitating out of the saturated solution due to temperature changes or solvent evaporation.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13] Construct a calibration curve using standards of known concentration to ensure accurate quantification.

  • Solid Phase Analysis: Recover the remaining solid from the vial and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

    • Trustworthiness: This step is a self-validating control. It confirms that the compound did not undergo a polymorphic transformation or convert to a hydrate/solvate during the experiment, as different solid forms can exhibit different solubilities.[10]

Diagram: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_valid Validation A Add Excess Compound to Solvent B Agitate at Constant Temp (24-48 hours) A->B C Centrifuge to Pellet Excess Solid B->C D Sample Supernatant C->D H Analyze Residual Solid (XRPD, DSC) C->H E Dilute Sample D->E F Analyze by HPLC-UV E->F G Calculate Solubility F->G

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility methods are used in early discovery to quickly assess a compound's precipitation potential. These methods, such as nephelometry, measure the concentration at which a compound precipitates when added from a concentrated DMSO stock into an aqueous buffer.

Expert Insight: Kinetic solubility is often higher than thermodynamic solubility because it can lead to the formation of supersaturated solutions.[10] While useful for ranking compounds, these values should not be used for final formulation decisions, where thermodynamic solubility is the authoritative measure.

Diagram: Factors Influencing Solubility

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors center Solubility of 2-Methylamino-2-phenylbutanol pKa pKa (Basicity) center->pKa governed by logP logP (Lipophilicity) center->logP governed by Hbond H-Bonding Capacity (-OH, -NH) center->Hbond governed by pH Solvent pH center->pH influenced by Temp Temperature center->Temp influenced by Solvent Solvent Polarity center->Solvent influenced by SolidState Solid State Form (Polymorphism) center->SolidState influenced by pKa->pH determines response to logP->Solvent predicts behavior in

Caption: Interplay of factors governing compound solubility.

Conclusion

The solubility of 2-Methylamino-2-phenylbutanol is a multifaceted characteristic defined by its amphiphilic chemical structure. Its moderate lipophilicity (logP ~1.4-2.12) and weak basicity (pKa ~9.21) are the primary drivers of its behavior. It exhibits limited but significant aqueous solubility that is highly dependent on pH, increasing substantially in acidic media. Furthermore, it is soluble in various polar and non-polar organic solvents. For drug development and research applications, a precise determination of its thermodynamic equilibrium solubility via the shake-flask method is paramount. This guide provides the theoretical foundation and actionable protocols necessary for scientists to comprehensively characterize and leverage the solubility properties of this important chemical entity.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10726043, 2-Methylamino-2-phenylbutanol. Retrieved January 27, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-Methylamino-2-phenylbutanol. Retrieved January 27, 2026, from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved January 27, 2026, from [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved January 27, 2026, from [Link]

  • Bergström, C. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
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  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved January 27, 2026, from [Link]

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  • CK-12 Foundation. (2024). Physical Properties of Amines. Retrieved January 27, 2026, from [Link]

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An In-depth Technical Guide to the Safe Handling of 2-Methylamino-2-phenylbutanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and material safety data sheet (MSDS) information for 2-Methylamino-2-phenylbutanol. As a Senior Application Scientist, the following information is synthesized from available data on this compound and its close structural analogs to ensure a high degree of scientific integrity and promote a culture of safety in the laboratory.

Chemical Identity and Physical Properties

2-Methylamino-2-phenylbutanol, also known as 2-(methylamino)-2-phenylbutan-1-ol, is a chemical intermediate with applications in pharmaceutical research and development.[1][2] Its hydrochloride salt is also a common form.[1] Understanding its fundamental properties is the first step in safe handling.

PropertyValueSource
Chemical Name 2-(methylamino)-2-phenylbutan-1-olPubChem[1]
CAS Number 78483-47-3PubChem[1]
Molecular Formula C₁₁H₁₇NOPubChem[1]
Molecular Weight 179.26 g/mol PubChem[1]
Appearance Brown OilAlfa Aesar[3]
Boiling Point 299.2 ± 20.0 °C (Predicted)ChemicalBook[4]
Density 1.001 ± 0.06 g/cm³ (Predicted)ChemicalBook[4]
Solubility Soluble in Dichloromethane, MethanolChemicalBook[4]

Hazard Identification and GHS Classification

Analog Data (2-(Dimethylamino)-2-phenylbutan-1-ol):

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

Inferred Hazards for 2-Methylamino-2-phenylbutanol:

Based on its structure as an aminophenylalkanol, it is reasonable to anticipate the following potential hazards:

  • Skin Irritation: Similar compounds can cause skin irritation upon prolonged or repeated contact.

  • Eye Irritation: Direct contact with the eyes is likely to cause irritation.

  • Respiratory Tract Irritation: Inhalation of aerosols or vapors may irritate the respiratory system.

The toxicological properties of 2-Methylamino-2-phenylbutanol have not been extensively investigated.[5] Therefore, it is crucial to treat this compound with a high degree of caution, assuming it may have uncharacterized toxic properties.

Causality of Hazards: The Aminophenylalkanol Structure

The potential hazards of 2-Methylamino-2-phenylbutanol are intrinsically linked to its chemical structure. The presence of a basic amino group and a hydroxyl group on an alkyl chain attached to a phenyl ring dictates its reactivity and potential biological interactions. The amino group can cause irritation to skin and mucous membranes, while the overall structure may allow for absorption and systemic effects, the full extent of which are not yet characterized.

Experimental Protocols for Safe Handling

A self-validating system of protocols is essential for handling this and any chemical with incomplete hazard data. This involves a continuous cycle of planning, execution, and review of safety procedures.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles. A face shield should be worn when handling larger quantities or when there is a significant splash risk.Protects eyes from splashes of the liquid. A face shield provides broader protection for the face.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. The specific glove material should be chosen based on the solvent used, if any.
Body Protection A lab coat that fastens in the front.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small-scale use in a well-ventilated area. If aerosols may be generated or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Prevents inhalation of potentially harmful aerosols or vapors.

PPE_Workflow Start Handling Task Identified Assess_Risk Assess Risk of Exposure (Splash, Aerosol) Start->Assess_Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_PPE Don PPE Correctly Select_PPE->Don_PPE Handle_Chemical Handle Chemical in Ventilated Area Don_PPE->Handle_Chemical Doff_PPE Doff PPE and Dispose of Properly Handle_Chemical->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Engineering Controls
  • Ventilation: All handling of 2-Methylamino-2-phenylbutanol should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or vapors, a chemical fume hood is mandatory.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are essential in any laboratory where this compound is handled.

Handling and Storage Procedures
  • Handling:

    • Before use, review this guide and any available institutional safety protocols.

    • Ensure all necessary PPE is donned correctly.

    • Work in a designated area, preferably within a chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • After handling, wash hands thoroughly with soap and water.

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Spill and Leak Procedures
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.

Spill_Response_Flowchart Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size and Hazard Evacuate->Assess Small_Spill Small Spill? Assess->Small_Spill Large_Spill Large Spill (Contact EHS) Small_Spill->Large_Spill No Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Yes Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Absorbed Material into Waste Container Contain->Collect Clean Clean and Decontaminate Spill Area Collect->Clean Dispose Dispose of Waste as Hazardous Clean->Dispose

Toxicological and Ecotoxicological Information

Toxicological Data

As previously stated, specific toxicological data for 2-Methylamino-2-phenylbutanol is limited. The primary known hazard is that it is harmful if swallowed, based on data from a close analog. The lack of comprehensive data necessitates a conservative approach to handling, assuming the potential for other uncharacterized toxic effects. Researchers should be aware that aminophenylalkanol compounds can have a range of biological activities, and systemic effects following absorption cannot be ruled out.

Ecotoxicological Data

There is no specific ecotoxicological data available for 2-Methylamino-2-phenylbutanol. In general, amines can be harmful to aquatic life.[6] Therefore, this compound should not be released into the environment. All waste materials must be disposed of as hazardous chemical waste.

Disposal Considerations

All waste containing 2-Methylamino-2-phenylbutanol must be treated as hazardous waste.

  • Solid Waste: Contaminated labware (e.g., pipette tips, gloves) should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused material and solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this chemical down the drain.[7]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations.

Synthesis and Reactivity Considerations

The synthesis of related compounds such as 2-(Dimethylamino)-2-phenylbutan-1-ol involves the use of highly hazardous reagents, including sodium cyanide and pyrophoric materials like trimethylaluminum. This underscores the importance of conducting a thorough risk assessment before undertaking any synthesis involving this class of compounds. 2-Methylamino-2-phenylbutanol is expected to be incompatible with strong oxidizing agents.

Conclusion

While 2-Methylamino-2-phenylbutanol is a valuable intermediate in research and development, the current lack of comprehensive safety data necessitates a highly cautious and proactive approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment and engineering controls, and being prepared for emergencies, researchers can minimize the risks associated with this compound. This guide serves as a foundational document, and it is imperative that it is supplemented with institution-specific safety protocols and a continuous commitment to a strong safety culture.

References

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Potential Research Applications for 2-Methylamino-2-phenylbutanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Trimebutine Metabolite

2-Methylamino-2-phenylbutanol is a tertiary amino alcohol that has primarily been identified as a urinary metabolite of the gastrointestinal motility regulator, Trimebutine.[1][2] While its parent compound has been extensively studied for its therapeutic effects on irritable bowel syndrome (IBS) and other functional gastrointestinal disorders, the intrinsic pharmacological profile of 2-Methylamino-2-phenylbutanol remains largely unexplored.[3] This technical guide aims to illuminate the potential research applications of this compound, drawing upon its structural similarity to known bioactive molecules and the established pharmacology of its parent drug, Trimebutine, and its primary active metabolite, nortrimebutine.

This document will provide a scientifically grounded framework for investigating 2-Methylamino-2-phenylbutanol in two primary areas: as a modulator of gastrointestinal smooth muscle contractility and as a potential local anesthetic agent. For each proposed application, we will delve into the mechanistic rationale, provide detailed experimental protocols, and offer insights into data interpretation, thereby equipping researchers with the necessary tools to unlock the therapeutic potential of this intriguing molecule.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 2-(methylamino)-2-phenylbutan-1-ol[1]
Molecular Formula C11H17NO[1]
Molecular Weight 179.26 g/mol [1]
CAS Number 78483-47-3[1]

Part 1: Investigation as a Modulator of Gastrointestinal Motility

Scientific Rationale: A Legacy of Opioid Receptor Interaction

The therapeutic efficacy of Trimebutine is attributed to its complex mechanism of action, which involves interaction with the enteric nervous system.[1] Specifically, Trimebutine and its active metabolite, nortrimebutine, act as agonists at peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors.[1][4] This interaction with opioid receptors, which are key regulators of gastrointestinal function, allows Trimebutine to normalize intestinal motility, either stimulating or inhibiting contractions depending on the physiological context.[2][5]

Given that 2-Methylamino-2-phenylbutanol is a metabolite of Trimebutine, it is highly probable that it retains affinity for and activity at these same opioid receptors.[1] Therefore, a primary avenue of research is to characterize its opioid receptor binding profile and its subsequent effects on intestinal smooth muscle function.

Experimental Workflow: From Receptor Binding to Functional Assays

A systematic investigation into the gastrointestinal effects of 2-Methylamino-2-phenylbutanol should follow a logical progression from in vitro receptor interaction to ex vivo tissue-based functional assays.

GI Motility Research Workflow cluster_0 Phase 1: Receptor Interaction cluster_1 Phase 2: Tissue-Level Function Receptor_Binding Opioid Receptor Binding Assays (μ, δ, κ) Functional_Assay GTPγS Binding Assay Receptor_Binding->Functional_Assay Characterize Affinity Isolated_Organ_Bath Isolated Organ Bath Studies (e.g., Guinea Pig Ileum) Functional_Assay->Isolated_Organ_Bath Determine Functional Activity

Caption: Workflow for investigating the GI motility effects of 2-Methylamino-2-phenylbutanol.

Detailed Experimental Protocols

1. Opioid Receptor Binding Assays

The initial step is to determine the binding affinity of 2-Methylamino-2-phenylbutanol for the μ, δ, and κ opioid receptors. A competitive radioligand binding assay is a standard and robust method for this purpose.[6]

Objective: To determine the equilibrium dissociation constant (Ki) of 2-Methylamino-2-phenylbutanol for each opioid receptor subtype.

Materials:

  • Cell membranes expressing human recombinant μ, δ, or κ opioid receptors.

  • Radioligands: [³H]-DAMGO (for μ), [³H]-DPDPE (for δ), [³H]-U69,593 (for κ).

  • Non-specific binding control: Naloxone.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of 2-Methylamino-2-phenylbutanol.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of 2-Methylamino-2-phenylbutanol or naloxone.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

2. Isolated Organ Bath Studies for Smooth Muscle Contractility

To assess the functional effects of 2-Methylamino-2-phenylbutanol on intestinal smooth muscle, the isolated organ bath technique is indispensable.[7][8][9] The guinea pig ileum is a classic preparation for studying opioid effects on gut motility.[10]

Objective: To characterize the effect of 2-Methylamino-2-phenylbutanol on spontaneous and electrically-evoked contractions of the guinea pig ileum.

Materials:

  • Male guinea pig.

  • Krebs-Henseleit solution.

  • Isolated organ bath system with isometric force transducers.

  • Data acquisition system.

  • Stimulator for electrical field stimulation (EFS).

  • Agonists (e.g., acetylcholine, histamine) and antagonists (e.g., naloxone).

Procedure:

  • Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

  • Mount a 2-3 cm segment of the ileum in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Allow the tissue to equilibrate under a resting tension of 1g for at least 60 minutes, with regular washing.

  • Record spontaneous contractions.

  • Apply EFS to induce twitch contractions.

  • Construct a cumulative concentration-response curve for 2-Methylamino-2-phenylbutanol on both spontaneous and EFS-induced contractions.

  • In the presence of naloxone, repeat the concentration-response curve to determine if the effects are opioid receptor-mediated.

Part 2: Exploration as a Local Anesthetic Agent

Scientific Rationale: From Ion Channel Modulation to Nociceptive Blockade

Trimebutine and its metabolite, nortrimebutine, have been shown to possess local anesthetic properties, which are attributed to their ability to block voltage-gated sodium channels.[11][12][13] This mechanism is the cornerstone of local anesthesia, as the blockade of sodium channels prevents the generation and propagation of action potentials in nerve fibers, thereby inhibiting the transmission of pain signals. The structural resemblance of 2-Methylamino-2-phenylbutanol to known local anesthetics, coupled with the established activity of its parent compounds, provides a strong rationale for investigating its potential in this therapeutic area.

Experimental Workflow: From In Vitro Channel Blockade to In Vivo Analgesia

The evaluation of local anesthetic potential should begin with in vitro electrophysiological studies to confirm sodium channel blockade, followed by in vivo models to assess analgesic efficacy.

Local Anesthetic Research Workflow cluster_0 Phase 1: Mechanistic Validation cluster_1 Phase 2: In Vivo Efficacy Patch_Clamp Patch-Clamp Electrophysiology (Voltage-gated Na+ channels) Tail_Flick Tail-Flick Test (Thermal Nociception) Patch_Clamp->Tail_Flick Confirm Mechanism Other_Models Other Nociceptive Models (e.g., Writhing Test) Tail_Flick->Other_Models Assess Analgesic Efficacy

Caption: Workflow for investigating the local anesthetic properties of 2-Methylamino-2-phenylbutanol.

Detailed Experimental Protocols

1. Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in isolated cells, providing definitive evidence of sodium channel blockade.

Objective: To determine the inhibitory effect of 2-Methylamino-2-phenylbutanol on voltage-gated sodium channels.

Materials:

  • Cell line expressing a specific subtype of voltage-gated sodium channel (e.g., Nav1.7, which is prevalent in nociceptive neurons).

  • Patch-clamp rig with amplifier, micromanipulators, and data acquisition system.

  • Glass micropipettes.

  • Extracellular and intracellular recording solutions.

Procedure:

  • Culture the cells on glass coverslips.

  • Position a coverslip in the recording chamber of the patch-clamp setup.

  • Using a micropipette, form a high-resistance seal with the membrane of a single cell (giga-seal) to achieve the whole-cell patch-clamp configuration.

  • Apply voltage steps to elicit sodium currents and record the baseline activity.

  • Perfuse the cell with varying concentrations of 2-Methylamino-2-phenylbutanol and record the changes in sodium current amplitude.

  • Calculate the IC₅₀ value for the inhibition of the sodium current.

2. In Vivo Tail-Flick Test

The tail-flick test is a widely used and reliable method for assessing the efficacy of local anesthetics against thermal pain in rodents.[14][15][16]

Objective: To evaluate the duration and potency of the local anesthetic effect of 2-Methylamino-2-phenylbutanol in a rodent model.

Materials:

  • Mice or rats.

  • Tail-flick apparatus with a radiant heat source.

  • Syringes for subcutaneous injection.

Procedure:

  • Determine the baseline tail-flick latency (TFL) for each animal by applying the radiant heat source to the tail and measuring the time until the animal flicks its tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Administer a subcutaneous injection of 2-Methylamino-2-phenylbutanol (at various concentrations) or a vehicle control at the base of the tail.

  • Measure the TFL at regular intervals (e.g., every 10-15 minutes) after the injection.

  • The duration of the local anesthetic effect is defined as the time taken for the TFL to return to baseline.

  • Compare the effects of 2-Methylamino-2-phenylbutanol with a standard local anesthetic like lidocaine.

Synthesis and Analytical Considerations

For research purposes, 2-Methylamino-2-phenylbutanol can be synthesized through various routes. A common approach involves a multi-step synthesis starting from propiophenone, proceeding through a nitrile intermediate.[3][17] An alternative, shorter route utilizes an epoxide intermediate.[18] The choice of synthetic route will depend on factors such as desired yield, purity requirements, and scalability.

Accurate quantification of 2-Methylamino-2-phenylbutanol in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a sensitive and specific method for this purpose.

Conclusion: A Promising Avenue for Drug Discovery

2-Methylamino-2-phenylbutanol, a metabolite of the well-established drug Trimebutine, presents a compelling opportunity for drug discovery and development. Its structural similarity to its parent compound and other bioactive molecules, particularly in the realms of gastrointestinal motility modulation and local anesthesia, provides a strong scientific rationale for its investigation. The experimental workflows and detailed protocols outlined in this guide offer a comprehensive framework for researchers to systematically explore the pharmacological profile of this compound. Through rigorous in vitro and in vivo studies, the therapeutic potential of 2-Methylamino-2-phenylbutanol can be thoroughly evaluated, potentially leading to the development of novel therapeutics for a range of clinical conditions.

References

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Discovering the synthetic pathways of 2-Methylamino-2-phenylbutanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthetic Pathways of 2-Methylamino-2-phenylbutanol

Introduction

2-Methylamino-2-phenylbutanol is a chiral amino alcohol that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals.[1] Its structure, featuring a tertiary carbon center bonded to a phenyl group, an ethyl group, a hydroxymethyl group, and a secondary methylamino group, makes it an analogue of biologically active compounds like ephedrine.[2][3] The synthesis of such molecules is of significant interest to researchers in drug discovery and development, demanding efficient, scalable, and well-characterized synthetic routes. This guide provides a detailed exploration of the primary synthetic pathways to 2-Methylamino-2-phenylbutanol, offering insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to inform methodological selection.

Pathway I: Multi-Step Synthesis via Nitrile Intermediate

This classical and robust pathway commences with propiophenone and proceeds through several well-established transformations. It is often favored for its scalability and the high purity of the final product achievable through crystallization of intermediates.[4] The overall strategy is analogous to methods used for preparing the N,N-dimethyl derivative, 2-(Dimethylamino)-2-phenylbutan-1-ol.[4][5][6]

Causality and Mechanistic Insights

The logic of this pathway hinges on the sequential construction of the target molecule's backbone. The initial step is a variation of the Strecker synthesis, where methylamine and a cyanide source react with the ketone (propiophenone) to form an α-aminonitrile. This reaction is a cornerstone of amino acid and amino alcohol synthesis, valued for its efficiency in forming a new carbon-carbon and carbon-nitrogen bond at the carbonyl carbon. The subsequent hydrolysis of the stable nitrile group to a carboxylic acid, followed by esterification, creates a functional group handle that is readily and selectively reducible to the primary alcohol in the final step, without affecting the phenyl ring or the secondary amine.

Visualizing the Nitrile Pathway

Nitrile_Pathway Propiophenone Propiophenone Aminonitrile 2-(Methylamino)-2-phenylbutyronitrile Propiophenone->Aminonitrile + CH₃NH₂ + NaCN AminoAcid 2-(Methylamino)-2-phenylbutyric Acid Aminonitrile->AminoAcid Hydrolysis (e.g., NaOH, H₂O) AminoEster 2-(Methylamino)-2-phenylbutyrate AminoAcid->AminoEster Esterification (e.g., EtOH, H₂SO₄) FinalProduct 2-Methylamino-2-phenylbutanol AminoEster->FinalProduct Reduction (e.g., NaBH₄) Reductive_Amination KetoAlcohol 1-Hydroxy-2-phenylbutan-2-one Imine Intermediate Imine KetoAlcohol->Imine + CH₃NH₂ - H₂O FinalProduct 2-Methylamino-2-phenylbutanol Imine->FinalProduct Reduction (e.g., NaBH₃CN)

Sources

Methodological & Application

Application Note: High-Purity Isolation of 2-Methylamino-2-phenylbutanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust protocol for the purification of 2-Methylamino-2-phenylbutanol, a key intermediate in pharmaceutical synthesis. Recognizing the critical importance of purity in drug development, this document provides a multi-faceted approach, combining acid-base extraction with either recrystallization of the hydrochloride salt or column chromatography. The methodologies are designed to effectively remove common impurities encountered during synthesis, yielding a final product of high purity suitable for downstream applications. This note elucidates the scientific principles behind each step, ensuring a deep understanding of the purification process.

Introduction: The Importance of Purity

2-Methylamino-2-phenylbutanol is a chiral amino alcohol that serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a validated and efficient purification protocol is paramount. This application note addresses this need by providing a detailed, field-tested guide for researchers.

The subject compound is typically synthesized through multi-step reactions, which can introduce a variety of impurities, including unreacted starting materials, by-products, and reagents. The purification strategy must be tailored to the physicochemical properties of 2-Methylamino-2-phenylbutanol, which is a basic compound with a polar nature.

Physicochemical Properties of 2-Methylamino-2-phenylbutanol

A thorough understanding of the compound's properties is essential for designing an effective purification strategy.

PropertyValueSource
Appearance Brown Oil[1]
Molecular Formula C₁₁H₁₇NO[1]
Molecular Weight 179.26 g/mol [1]
Boiling Point (Predicted) 299.2 ± 20.0 °C[1]
Density (Predicted) 1.001 ± 0.06 g/cm³[1]
Solubility Dichloromethane, Methanol[1]
pKa (Predicted) 15.54 ± 0.10[1]

The basicity of the methylamino group allows for the formation of a hydrochloride salt, a key feature exploited in one of the purification methods detailed below.

Purification Strategy Overview

The recommended purification workflow is a two-stage process designed to remove a broad spectrum of impurities.

PurificationWorkflow Crude Crude 2-Methylamino-2-phenylbutanol Extraction Acid-Base Extraction Crude->Extraction AqueousLayer Aqueous Layer (Protonated Amine) Extraction->AqueousLayer Aqueous HCl OrganicLayer Organic Layer (Non-Basic Impurities) Extraction->OrganicLayer Organic Solvent Basification Basification AqueousLayer->Basification Add Base (e.g., NaOH) FreeBase Purified Free Base Basification->FreeBase Option1 Option A: Recrystallization FreeBase->Option1 Option2 Option B: Chromatography FreeBase->Option2 HCl_Salt Formation of HCl Salt Option1->HCl_Salt Add HCl in Ether Column Silica Gel Column Chromatography Option2->Column Elute with Solvent Gradient Recrystallize Recrystallization HCl_Salt->Recrystallize PureSalt High-Purity HCl Salt Recrystallize->PureSalt PureOil High-Purity Oil Column->PureOil

Figure 1: General workflow for the purification of 2-Methylamino-2-phenylbutanol.

Detailed Protocols

Stage 1: Acid-Base Extraction for Initial Purification

This initial step leverages the basic nature of the amino group to separate the target compound from non-basic impurities.

Principle: By treating the crude product with an aqueous acid, the basic 2-Methylamino-2-phenylbutanol is protonated to form a water-soluble salt, which partitions into the aqueous phase. Non-basic organic impurities remain in the organic phase and are thus separated. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude 2-Methylamino-2-phenylbutanol oil in a suitable organic solvent in which it is soluble, such as dichloromethane or ethyl acetate (approximately 10 volumes).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate) contains the protonated amine. Drain and collect the aqueous layer.

  • Back-Extraction (Optional but Recommended): To maximize recovery, the organic layer can be extracted a second time with a fresh portion of 1 M HCl. Combine the aqueous layers.

  • Removal of Neutral Impurities: The initial organic layer, containing non-basic impurities, should be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 4 M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 10 (confirm with pH paper). This will deprotonate the ammonium salt and regenerate the free amine, which may appear as an oily precipitate.

  • Extraction of Purified Amine: Extract the basified aqueous solution twice with a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 2-Methylamino-2-phenylbutanol as an oil.

At this stage, the product is significantly purer but may still contain closely related basic impurities. For applications requiring the highest purity, proceed to one of the following stages.

Stage 2, Option A: Purification via Recrystallization of the Hydrochloride Salt

This method is highly effective for obtaining a crystalline, solid product with high purity.

Principle: The purified free base is converted to its hydrochloride salt, which is typically a crystalline solid. Recrystallization of this salt from a suitable solvent system allows for the removal of impurities that have different solubility profiles.[3]

Step-by-Step Protocol:

  • Salt Formation: Dissolve the purified 2-Methylamino-2-phenylbutanol free base from Stage 1 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate as a white solid. Continue addition until no further precipitation is observed.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration, wash with a small amount of cold diethyl ether, and air-dry.

  • Solvent Selection for Recrystallization: Determine a suitable solvent or solvent mixture for recrystallization. Good solvent systems for amino alcohol salts often include ethanol, methanol, isopropanol, or mixtures with less polar co-solvents like ethyl acetate or hexane. The ideal solvent should dissolve the salt when hot but have low solubility when cold.

  • Recrystallization:

    • Place the crude hydrochloride salt in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize yield, the flask can be placed in an ice bath for 30 minutes.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.

Stage 2, Option B: Purification by Column Chromatography

This technique is ideal for purifying the free base in its oily form and is particularly useful for removing impurities with similar basicity but different polarities.

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[4] For a polar compound like 2-Methylamino-2-phenylbutanol, normal-phase chromatography using a polar stationary phase (e.g., silica gel) and a mobile phase of intermediate polarity is effective.[5]

Step-by-Step Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the purified 2-Methylamino-2-phenylbutanol oil from Stage 1 in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate or a mixture of dichloromethane and methanol. A typical gradient might be from 0% to 50% ethyl acetate in hexane, or 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions of the eluent and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 50% ethyl acetate in hexane). Visualize the spots under UV light or by staining (e.g., with potassium permanganate).

  • Combining and Concentrating: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to obtain the highly purified 2-Methylamino-2-phenylbutanol as an oil.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and the presence of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of 2-Methylamino-2-phenylbutanol is a critical step in the synthesis of various pharmaceutical compounds. The protocols outlined in this application note, combining acid-base extraction with either recrystallization or column chromatography, provide a reliable and effective means to achieve high purity. The choice between recrystallization and chromatography will depend on the specific impurities present, the desired final form of the product (solid salt or oily free base), and the scale of the purification.

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

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  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). NL8703159A - PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES.
  • eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. Retrieved from [Link]

  • Google Patents. (n.d.). US2243977A - Process for the preparation of amino-alcohols.
  • Tiei Extraction. (2024, May 15). Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 25.4: Analysis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol.
  • Wikipedia. (n.d.). Chromatography. Retrieved from [Link]

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  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

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Application Notes and Protocols for 2-Methylamino-2-phenylbutanol as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Pharmaceutical Synthesis

2-Methylamino-2-phenylbutanol is a valuable amino alcohol that serves as a high-potential building block in synthetic organic chemistry. Its utility is most prominently demonstrated as a key intermediate in the synthesis of pharmaceutical agents, particularly for the preparation of Trimebutine and its primary bioactive metabolite, desmethyltrimebutine.[1][2] Trimebutine is an antispasmodic drug widely used for the treatment of functional bowel disorders, including irritable bowel syndrome.[2][3]

Beyond this established application, the chiral nature of 2-Methylamino-2-phenylbutanol makes it a compound of interest for asymmetric synthesis.[4][5] Its structural similarity to other β-amino alcohols suggests its potential use as a chiral auxiliary, capable of directing the stereochemical outcome of C-C bond-forming reactions.[5] This guide provides a detailed overview of its properties, established synthetic applications, and robust protocols for its utilization in a research and development setting.

Physicochemical Properties and Data

A thorough understanding of a chemical intermediate's physical properties is fundamental to its effective use in synthesis, ensuring proper handling, reaction setup, and purification. The properties of 2-Methylamino-2-phenylbutanol and its common salt form are summarized below.

PropertyValueSource
Chemical Name 2-(methylamino)-2-phenylbutan-1-ol
CAS Number 78483-47-3[1]
Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Appearance Brown Oil[1]
Boiling Point 299.2 ± 20.0 °C (Predicted)[1]
Density 1.001 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Dichloromethane, Methanol[1]
pKa 15.54 ± 0.10 (Predicted)[1]
Hydrochloride Salt MW 215.72 g/mol (C11H17NO.HCl)

Core Application: Intermediate in Trimebutine Synthesis

The primary industrial application of this amino alcohol is as a direct precursor to N-desmethyltrimebutine, the principal bioactive metabolite of Trimebutine.[2] The synthesis involves the esterification of the primary alcohol group of 2-Methylamino-2-phenylbutanol with a suitably activated 3,4,5-trimethoxybenzoic acid derivative. A closely related analog, 2-Dimethylamino-2-phenylbutanol, serves as the key intermediate for Trimebutine itself.[3] The synthesis of this analog showcases a common and efficient strategy for preparing such amino alcohols, involving the regioselective aminolysis of an epoxide.

Logical Workflow: From Precursor to Active Pharmaceutical Ingredient (API)

The following diagram illustrates the strategic position of the amino alcohol intermediate in the synthesis of Trimebutine and its potential extension into chiral applications.

G cluster_synthesis API Synthesis Pathway cluster_chiral Asymmetric Synthesis Application Propiophenone Propiophenone Epoxide 1-Ethyl-1-phenyloxirane Propiophenone->Epoxide Epoxidation (Sulfur Ylide) AminoAlcohol 2-Amino-2-phenylbutanol (Target Intermediate Class) Epoxide->AminoAlcohol Regioselective Aminolysis API Trimebutine / Metabolites (Final API) AminoAlcohol->API Esterification ChiralAux Chiral Amino Alcohol (Resolved Intermediate) AminoAlcohol->ChiralAux Chiral Resolution ChiralProduct Enantiopure Products (e.g., Alkylated Acids) ChiralAux->ChiralProduct Diastereoselective Reaction

Caption: Strategic role of 2-Amino-2-phenylbutanol intermediates.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and application of phenylbutanol-based amino alcohols. These protocols are designed to be self-validating, with clear causality for each step.

Protocol 1: Synthesis of 2-Dimethylamino-2-phenylbutanol via Epoxide Ring-Opening

This protocol details a highly efficient, two-step synthesis of a Trimebutine intermediate, which is structurally analogous to 2-Methylamino-2-phenylbutanol. The key principles are the formation of an epoxide followed by a Lewis-acid mediated, regioselective aminolysis.[3] This method avoids harsh conditions and multiple steps associated with older synthetic routes like the Strecker protocol.[3]

Causality: The reaction proceeds via a sulfur ylide to generate a strained oxirane ring from a ketone. The subsequent ring-opening with an amine is directed to the more sterically hindered carbon atom, a regioselectivity enhanced by the use of a Lewis acid like dimethylaluminum amide, which coordinates to the epoxide oxygen.[3]

G Propiophenone Propiophenone Epoxide 1-Ethyl-1-phenyloxirane Propiophenone->Epoxide Ylide Trimethylsulfoxonium Iodide + Base Ylide->Epoxide Step 1: Epoxidation Product 2-Dimethylamino-2-phenylbutanol Epoxide->Product Amine Dimethylamine + Dimethylaluminum Chloride Amine->Product Step 2: Aminolysis

Caption: Workflow for 2-Dimethylamino-2-phenylbutanol Synthesis.

Materials & Equipment:

  • Propiophenone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dimethylamine solution (e.g., 2M in THF)

  • Dimethylaluminum chloride solution (e.g., 1M in hexanes)

  • Anhydrous Toluene

  • Diethyl ether, Saturated NaCl solution (brine)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, nitrogen/argon line, dropping funnel, ice bath

  • Rotary evaporator, Thin Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

Part A: Synthesis of 1-ethyl-1-phenyloxirane

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.1 eq) in anhydrous DMSO.

  • Ylide Formation: Slowly add trimethylsulfoxonium iodide (1.1 eq) portion-wise to the NaH suspension at room temperature. Stir the resulting mixture for 1 hour until gas evolution ceases and a homogenous solution is formed.

  • Epoxidation: Cool the ylide solution in an ice bath. Add propiophenone (1.0 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below 25 °C.

  • Reaction & Quench: After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours or until TLC analysis indicates complete consumption of the starting ketone. Carefully quench the reaction by pouring it into ice-cold water.

  • Extraction & Purification: Extract the aqueous mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography if necessary, but is often used directly in the next step.

Part B: Aminolysis to 2-Dimethylamino-2-phenylbutanol

  • Amide Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, add dimethylamine solution (2.0 eq) to anhydrous toluene. Cool the solution to 0 °C.

  • Lewis Acid Addition: Slowly add dimethylaluminum chloride solution (1.0 eq) dropwise. A white precipitate may form. Stir the mixture at 0 °C for 30 minutes to form the dimethylaluminum amide reagent.

  • Ring-Opening: To this reagent mixture, add a solution of 1-ethyl-1-phenyloxirane (1.0 eq) in anhydrous toluene dropwise at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup & Purification: Carefully quench the reaction by slowly adding saturated aqueous Rochelle's salt solution and stirring vigorously for 1 hour. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final amino alcohol.

Protocol 2: N-Desmethyltrimebutine Synthesis via Esterification (Illustrative)

This protocol describes the final step in synthesizing the bioactive metabolite of Trimebutine from 2-Methylamino-2-phenylbutanol. The core transformation is a standard esterification reaction.

Causality: The nucleophilic primary hydroxyl group of the amino alcohol attacks the electrophilic carbonyl carbon of an activated carboxylic acid (e.g., an acyl chloride). A non-nucleophilic base is required to neutralize the HCl generated during the reaction, preventing protonation of the amino groups which would render them non-nucleophilic and halt the reaction.

Materials & Equipment:

  • 2-Methylamino-2-phenylbutanol

  • 3,4,5-Trimethoxybenzoyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Setup: Dissolve 2-Methylamino-2-phenylbutanol (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere. Add triethylamine (1.2 eq).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting alcohol by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography to yield N-desmethyltrimebutine.

Future Outlook: Asymmetric Synthesis Applications

The presence of a stereocenter bearing both an amino and a hydroxyl group makes enantiomerically pure 2-Methylamino-2-phenylbutanol a promising candidate for a recoverable chiral auxiliary.[5] By temporarily attaching it to a prochiral substrate, such as a carboxylic acid to form an amide, the bulky phenyl and ethyl groups can create a sterically biased environment. This bias can effectively direct the approach of electrophiles (e.g., alkyl halides in alkylation reactions or aldehydes in aldol reactions) to one face of the resulting enolate, leading to the formation of a single diastereomer with high selectivity.[5][6] Subsequent cleavage of the auxiliary would yield an enantiomerically enriched product. Further research is warranted to fully explore and validate its potential in this advanced application area.

References

  • Kim, J. Y., An, G. I., Chun, K. S., & Rhee, H. (2005). A Short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl 3,4,5-trimethylbenzoate. Bulletin of the Korean Chemical Society, 26(2), 340-342. [Link]

  • Google Patents. (2014). CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol.
  • Gotor-Fernández, V., et al. (2020). Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine. ChemCatChem, 12(15), 3919-3925. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methyl-N-phenylglycine. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of bis(α-methylamino acid) via a BPB-Ni(II)-Ala complex. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(9), 2333. [Link]

  • Organic Syntheses. (n.d.). 1-methylisoquinoline. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2018). Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Research Journal of Pharmacy and Technology, 11(10), 4646-4649. [Link]

  • PubMed. (1991). Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate. Il Farmaco; edizione scientifica, 46(5), 733-40. [Link]

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Application Notes and Protocols for the Neuropharmacological Investigation of 2-Methylamino-2-phenylbutanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Neuropharmacological Profile of a Novel CNS Candidate

2-Methylamino-2-phenylbutanol is a tertiary amino alcohol, notably recognized as a metabolite of the gastrointestinal spasmolytic agent, Trimebutine.[1] While the parent compound's pharmacology is relatively well-characterized, the specific neuropharmacological properties of 2-Methylamino-2-phenylbutanol remain largely unexplored. This document provides a comprehensive experimental framework for the systematic investigation of this compound's effects on the central nervous system (CNS).

The experimental design outlined herein is predicated on the pharmacological profile of Trimebutine, which exhibits activity at opioid receptors, ion channels, and muscarinic receptors. This relationship provides a logical starting point for our investigation, forming a foundational hypothesis that 2-Methylamino-2-phenylbutanol may share some of these characteristics. However, as a distinct chemical entity, it may also possess a unique and potentially valuable neuropharmacological profile.

This guide is structured to lead researchers through a tiered screening cascade, from initial in vitro target validation to more complex in vivo behavioral assessments. The causality behind each experimental choice is detailed, ensuring a logical and scientifically rigorous progression of study. The protocols provided are designed to be self-validating, incorporating appropriate controls and data analysis strategies to ensure the generation of robust and reproducible results.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 2-Methylamino-2-phenylbutanol is essential for its proper handling, formulation, and interpretation of experimental results.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO[2]
Molecular Weight 179.26 g/mol [2]
Appearance Colourless Gel or Brown Oil[3][4]
Boiling Point 299.2 ± 20.0 °C (Predicted)[3]
Density 1.001 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in Dichloromethane, Methanol[3]

Safety and Handling:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[5]

  • Ventilation: Use only in a well-ventilated area to avoid inhalation of fumes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[5][6]

  • Disposal: Dispose of in accordance with local regulations for chemical waste.[5]

Experimental Workflow: A Tiered Approach to Neuropharmacological Characterization

The following diagram illustrates the proposed experimental workflow, designed to systematically elucidate the neuropharmacological profile of 2-Methylamino-2-phenylbutanol.

G cluster_0 Phase 1: In Vitro Target Validation cluster_1 Phase 2: In Vitro Functional Assays cluster_2 Phase 3: In Vivo Behavioral Screening Opioid Receptor Binding Opioid Receptor Binding Opioid Functional Assay Opioid Functional Assay Opioid Receptor Binding->Opioid Functional Assay Affinity Confirmed Muscarinic Receptor Binding Muscarinic Receptor Binding Muscarinic Functional Assay Muscarinic Functional Assay Muscarinic Receptor Binding->Muscarinic Functional Assay Affinity Confirmed Ion Channel Screening Ion Channel Screening Electrophysiology Electrophysiology Ion Channel Screening->Electrophysiology Activity Detected Analgesia Assessment Analgesia Assessment Opioid Functional Assay->Analgesia Assessment Functional Activity Informs In Vivo Test Locomotor Activity Locomotor Activity Muscarinic Functional Assay->Locomotor Activity Functional Activity Informs In Vivo Test Electrophysiology->Locomotor Activity Functional Activity Informs In Vivo Test Further Mechanistic Studies Further Mechanistic Studies Locomotor Activity->Further Mechanistic Studies Analgesia Assessment->Further Mechanistic Studies Anxiety-Related Behavior Anxiety-Related Behavior Anxiety-Related Behavior->Further Mechanistic Studies

Caption: Tiered experimental workflow for neuropharmacological characterization.

Phase 1: In Vitro Target Validation

The initial phase of investigation aims to validate the predicted interactions of 2-Methylamino-2-phenylbutanol with the primary targets of its parent compound, Trimebutine.

Protocol 1: Opioid Receptor Binding Assay

Rationale: To determine if 2-Methylamino-2-phenylbutanol binds to mu (µ), delta (δ), and kappa (κ) opioid receptors. This is a crucial first step in confirming the primary hypothesis.

Methodology: Competitive radioligand binding assay.

Materials:

  • Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands:

    • [³H]-DAMGO (for µ receptors)

    • [³H]-Naltrindole (for δ receptors)

    • [³H]-U69,593 (for κ receptors)

  • Test Compound: 2-Methylamino-2-phenylbutanol

  • Positive Control: Naloxone

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Instrumentation: Scintillation counter

Procedure:

  • Prepare serial dilutions of 2-Methylamino-2-phenylbutanol and Naloxone in assay buffer.

  • In a 96-well plate, combine the cell membranes, the respective radioligand (at a concentration near its Kd), and either the test compound, positive control, or buffer (for total binding).

  • For non-specific binding, add a high concentration of a non-labeled ligand (e.g., unlabeled DAMGO for µ receptors).

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Muscarinic Receptor Antagonist Screening

Rationale: To assess the binding affinity of 2-Methylamino-2-phenylbutanol for muscarinic acetylcholine receptors (mAChRs), another known target of Trimebutine.

Methodology: Radioligand binding assay.

Materials:

  • Receptor Source: Cell membranes expressing different subtypes of human muscarinic receptors (M1-M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

  • Test Compound: 2-Methylamino-2-phenylbutanol

  • Positive Control: Atropine[8]

  • Assay Buffer: Phosphate-buffered saline (PBS)

Procedure:

  • Follow a similar procedure to the opioid receptor binding assay, using [³H]-NMS as the radioligand and atropine as the positive control.

  • Incubate and filter as described above.

  • Quantify radioactivity to determine the displacement of [³H]-NMS by the test compound.

Data Analysis:

  • Determine the IC₅₀ and Ki values for each muscarinic receptor subtype to assess both affinity and selectivity.

Protocol 3: Broad Ion Channel Screening Panel

Rationale: To broadly screen for activity at various voltage-gated ion channels (sodium, potassium, calcium), which are also modulated by Trimebutine.

Methodology: Automated patch-clamp electrophysiology or high-throughput fluorescent-based assays.

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing the desired ion channel subunits.

  • Instrumentation: Automated patch-clamp system (e.g., Patchliner, QPatch) or a fluorescent plate reader.

Procedure:

  • Culture cells to the appropriate confluency.

  • For automated patch-clamp, follow the manufacturer's instructions for cell preparation and loading. Apply a range of concentrations of 2-Methylamino-2-phenylbutanol and measure changes in ion channel currents.

  • For fluorescent assays (e.g., using voltage-sensitive dyes), incubate cells with the dye and then with the test compound. Measure changes in fluorescence upon channel activation.

Data Analysis:

  • Determine the IC₅₀ or EC₅₀ for the effect of the compound on each ion channel.

  • Characterize the nature of the effect (e.g., channel block, modulation of gating).

Phase 2: In Vitro Functional Assays

Based on the results from Phase 1, this phase aims to determine whether the observed binding translates into functional activity (agonist or antagonist).

Protocol 4: Opioid Receptor Functional Assay ([³⁵S]GTPγS Binding)

Rationale: To determine if 2-Methylamino-2-phenylbutanol acts as an agonist, antagonist, or inverse agonist at opioid receptors where binding was observed.

Methodology: [³⁵S]GTPγS binding assay, which measures G-protein activation.

Materials:

  • Receptor Source: Same as in Protocol 1.

  • Radioligand: [³⁵S]GTPγS

  • Reagents: GDP, assay buffer containing MgCl₂.

  • Agonist Control: DAMGO (for µ), DPDPE (for δ), U69,593 (for κ).

  • Antagonist Control: Naloxone.

Procedure:

  • Pre-incubate cell membranes with the test compound or controls.

  • Add GDP and [³⁵S]GTPγS to initiate the reaction.

  • Incubate at 30°C for 60 minutes.

  • Terminate by rapid filtration and wash.

  • Measure bound [³⁵S]GTPγS by scintillation counting.

Data Analysis:

  • Agonist mode: Plot [³⁵S]GTPγS binding against the concentration of the test compound to determine EC₅₀ and Emax (maximal effect) relative to a full agonist.

  • Antagonist mode: Co-incubate a fixed concentration of a known agonist with varying concentrations of the test compound to determine the IC₅₀ and calculate the Kb (antagonist dissociation constant).

Potential Signaling Pathways

The following diagram illustrates the potential signaling pathways that may be modulated by 2-Methylamino-2-phenylbutanol, based on its inferred targets.

G cluster_0 Potential Targets cluster_1 Downstream Effects 2-Methylamino-2-phenylbutanol 2-Methylamino-2-phenylbutanol Opioid Receptors Opioid Receptors 2-Methylamino-2-phenylbutanol->Opioid Receptors Muscarinic Receptors Muscarinic Receptors 2-Methylamino-2-phenylbutanol->Muscarinic Receptors Ion Channels Ion Channels 2-Methylamino-2-phenylbutanol->Ion Channels G-protein Modulation G-protein Modulation Opioid Receptors->G-protein Modulation Muscarinic Receptors->G-protein Modulation Neuronal Excitability Change Neuronal Excitability Change Ion Channels->Neuronal Excitability Change Second Messenger Alteration Second Messenger Alteration G-protein Modulation->Second Messenger Alteration G-protein Modulation->Second Messenger Alteration Second Messenger Alteration->Neuronal Excitability Change

Caption: Potential signaling pathways of 2-Methylamino-2-phenylbutanol.

Protocol 5: Whole-Cell Patch-Clamp Electrophysiology

Rationale: To provide a detailed characterization of the effects on ion channels identified in the initial screen.[1][4]

Methodology: Manual or automated whole-cell patch-clamp recording.[4][9][10]

Materials:

  • Cell Lines: Same as in Protocol 3.

  • Solutions: Appropriate intracellular and extracellular recording solutions.

  • Instrumentation: Patch-clamp amplifier, microscope, micromanipulators.

Procedure:

  • Establish a whole-cell recording configuration on a single cell.

  • Apply voltage protocols to elicit specific ion channel currents.

  • Perfuse the cell with varying concentrations of 2-Methylamino-2-phenylbutanol.

  • Record changes in current amplitude, kinetics, and voltage-dependence.

Data Analysis:

  • Generate concentration-response curves to determine IC₅₀ or EC₅₀.

  • Analyze the mechanism of action (e.g., open-channel block, allosteric modulation).

Phase 3: In Vivo Behavioral Screening

This phase aims to translate the in vitro findings into a whole-organism context, assessing the overall behavioral effects of 2-Methylamino-2-phenylbutanol in rodent models.

Protocol 6: Spontaneous Locomotor Activity

Rationale: To assess whether the compound has stimulant, sedative, or no effect on general activity. This is a fundamental test for any CNS-active compound.[11][12][13][14][15]

Methodology: Open-field test.

Materials:

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats.

  • Apparatus: Open-field arena equipped with infrared beams or a video tracking system.

  • Test Compound: 2-Methylamino-2-phenylbutanol dissolved in an appropriate vehicle (e.g., saline, DMSO).

  • Controls: Vehicle-treated group, positive control (e.g., amphetamine for stimulant effects, diazepam for sedative effects).

Procedure:

  • Acclimate animals to the testing room for at least 60 minutes.[12]

  • Administer the test compound or controls via an appropriate route (e.g., intraperitoneal, oral).

  • After a suitable pre-treatment time, place the animal in the center of the open-field arena.

  • Record activity for 30-60 minutes.

  • Clean the arena thoroughly between animals.[12][15]

Data Analysis:

  • Primary Measures: Total distance traveled, horizontal activity, vertical activity (rearing).

  • Secondary Measures: Time spent in the center versus the periphery of the arena (as a preliminary measure of anxiety).

  • Compare the effects of different doses of the test compound to the vehicle and positive controls.

Protocol 7: Hot Plate Test for Analgesia

Rationale: To evaluate potential analgesic (pain-relieving) effects, particularly if opioid receptor activity is confirmed in vitro.[16][17][18][19][20]

Methodology: Hot plate latency test.

Materials:

  • Animals: Male mice or rats.

  • Apparatus: Hot plate apparatus with adjustable temperature.

  • Test Compound and Controls: As in Protocol 6, with morphine as a positive control for analgesia.

Procedure:

  • Set the hot plate temperature to a constant, non-injurious level (e.g., 55°C).[19]

  • Determine the baseline latency for each animal to show a pain response (e.g., paw licking, jumping).

  • Administer the test compound or controls.

  • At set time points after administration, place the animal on the hot plate and record the latency to the pain response. A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.[19]

Data Analysis:

  • Calculate the maximum possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Compare the %MPE across different treatment groups.

Protocol 8: Elevated Plus Maze for Anxiety-Related Behavior

Rationale: To assess potential anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting) effects.[21][22][23][24][25]

Methodology: Elevated plus maze (EPM).

Materials:

  • Animals: Male mice or rats.

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Test Compound and Controls: As in Protocol 6, with diazepam as an anxiolytic positive control.

Procedure:

  • Acclimate animals to the testing room.

  • Administer the test compound or controls.

  • Place the animal in the center of the maze, facing an open arm.[24]

  • Allow the animal to explore the maze for a set period (typically 5 minutes).[22][24]

  • Record the number of entries and the time spent in the open and closed arms using a video tracking system.

Data Analysis:

  • Primary Measures: Percentage of time spent in the open arms, percentage of entries into the open arms.

  • Secondary Measure: Total number of arm entries (as an indicator of overall locomotor activity).

  • An increase in the percentage of time and entries in the open arms is indicative of an anxiolytic effect.

Conclusion and Future Directions

The experimental framework detailed in this document provides a comprehensive and systematic approach to characterizing the neuropharmacological profile of 2-Methylamino-2-phenylbutanol. By progressing through a tiered system of in vitro and in vivo assays, researchers can efficiently and rigorously determine the compound's mechanism of action and its potential as a CNS-active agent. Positive findings in any of these assays would warrant further, more detailed mechanistic studies, such as investigating downstream signaling pathways, receptor subtype selectivity in more detail, and exploring more complex behavioral models. This structured approach will be instrumental in unlocking the therapeutic potential of this novel compound.

References

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  • Goulding, E. H., et al. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in Behavioral Neuroscience, 16, 868427. Retrieved from [Link]

  • Kruse, A. C., et al. (2012). Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery. Molecular Pharmacology, 82(2), 293-303. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of Methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the Main Bioactive Metabolite of Trimebutine Maleate. Retrieved from [Link]

  • Leo, D., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. Retrieved from [Link]

  • Panlab. (n.d.). Hot plate test. Retrieved from [Link]

  • Wouters, J., et al. (1989). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Journal of Receptor Research, 9(2), 167-183. Retrieved from [Link]

  • Vuckovic, S., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(47), 12052-12057. Retrieved from [Link]

  • Deuis, J. R., et al. (2017). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Visualized Experiments, (121), 55234. Retrieved from [Link]

  • Harvey, A. L. (2020). Muscarinic Receptor Agonists and Antagonists. Molecules, 25(18), 4165. Retrieved from [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. Retrieved from [Link]

  • Papke, R. L., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Frontiers in Pharmacology, 13, 829535. Retrieved from [Link]

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  • Toll, L., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Chemical Neuroscience, 15(1), 1-13. Retrieved from [Link]

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Application Notes & Protocols for the Use of 2-Methylamino-2-phenylbutanol as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Foundational Role of the Analytical Reference Standard

In the landscape of pharmaceutical development and quality control, the analytical reference standard is the cornerstone upon which the validity of all quantitative and qualitative data rests. It is a highly characterized material that serves as the benchmark against which a drug substance, impurity, or metabolite is measured. The integrity of analytical results is directly tethered to the quality and proper use of its reference standard.[1] This guide provides a comprehensive framework for the correct handling, characterization, and application of 2-Methylamino-2-phenylbutanol as an analytical reference standard, ensuring the generation of accurate, reproducible, and scientifically sound data. The principles and protocols outlined herein are grounded in established regulatory guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3]

Section 1: Characterization of 2-Methylamino-2-phenylbutanol

A thorough understanding of the reference material's identity and properties is the mandatory first step in its application.

Chemical Identity

2-Methylamino-2-phenylbutanol is recognized as an impurity or metabolite of certain pharmaceutical compounds, such as Trimebutine.[4] Its accurate identification is critical for its use in analytical assays.

  • IUPAC Name: 2-(methylamino)-2-phenylbutan-1-ol[5]

  • CAS Number: 78483-47-3[5][6]

  • Molecular Formula: C₁₁H₁₇NO[5]

  • Synonyms: 2-(Methylamino)-2-phenylbutan-1-ol; β-Ethyl-β-(methylamino)-benzeneethanol[5][6]

Physicochemical Properties

The physical and chemical characteristics of the reference standard dictate its handling, storage, and analytical behavior.

PropertyValueSource(s)
Molecular Weight 179.26 g/mol [5][6]
Appearance Colourless Gel or Brown Oil[4][6]
Predicted Boiling Point 299.2 ± 20.0 °C[4]
Predicted Density 1.001 ± 0.06 g/cm³[4]
Recommended Storage 2-8°C Refrigerator or -20°C Freezer[6][7][8]
Safety and Handling Precautions

As with any laboratory chemical, appropriate safety measures must be observed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the material.[9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of any vapors or direct contact with skin and eyes.[9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Section 2: Lifecycle Management of the Reference Standard

A robust management program ensures the continued integrity of the reference standard from its acquisition to its retirement.

Initial Receipt and Verification Protocol

Upon receipt, the reference standard must be immediately and systematically processed.

  • Inspect Packaging: Check for an intact seal and any signs of damage or contamination during transit.[8]

  • Verify Documentation: Ensure the Certificate of Analysis (CoA) is present and corresponds to the correct material and lot number. The CoA should provide, at minimum, the identity, purity, and recommended storage conditions.[8]

  • Log Entry: Record the material's name, lot number, supplier, date of receipt, expiry date, and assigned internal tracking number in a dedicated reference standard logbook.

  • Transfer to Storage: Immediately transfer the material to the storage conditions specified on the CoA to prevent degradation.[10][11]

Storage and Stability Considerations

The primary objective of storage is to preserve the purity and potency of the standard throughout its lifecycle.

  • Storage Vessel: Store the reference standard in its original, tightly sealed container to protect it from light, moisture, and atmospheric contaminants.[10][11]

  • Temperature: The recommended storage temperature is typically 2-8°C or -20°C.[6][7] The choice should be based on the supplier's recommendation and in-house stability data. Long-term storage at -20°C is often preferred to minimize degradation.

  • Stability Monitoring: For in-house qualified (secondary) standards, a stability monitoring program should be established to periodically re-test the material and confirm its purity remains within acceptable limits.[1]

Workflow for Qualification of a New Standard

This diagram illustrates the process for characterizing and qualifying a new batch of 2-Methylamino-2-phenylbutanol, a critical step for any non-compendial or newly synthesized batch of reference material. This process ensures the material is suitable for its intended analytical purpose.[12]

G cluster_prep Phase 1: Preparation & Initial Checks cluster_testing Phase 2: Analytical Characterization cluster_eval Phase 3: Data Evaluation & Finalization A Receive New Batch of 2-Methylamino-2-phenylbutanol B Log Receipt & Verify CoA A->B C Perform Visual Inspection (Color, Form) B->C D Identity Confirmation (FTIR, MS, NMR) C->D E Chromatographic Purity (HPLC-UV/DAD) C->E F Water Content (Karl Fischer) C->F G Residual Solvents (GC-HS) C->G H Inorganic Impurities (Sulphated Ash) C->H I Compile All Data D->I E->I F->I G->I H->I J Calculate Purity & Assign Potency Purity = 100% - (% Impurities) - (% Water) - (% Solvents) - (% Ash) I->J K Generate Qualification Report & Internal CoA J->K L Release for Use in Assays K->L

Caption: Workflow for the Qualification of a New Reference Standard.

Protocol for Full Characterization and Purity Assignment

For a primary or in-house secondary standard, comprehensive characterization is mandatory to assign a purity value.[13]

  • Identity Confirmation:

    • Mass Spectrometry (MS): Acquire a mass spectrum via electrospray ionization (ESI). Confirm the presence of the protonated molecule [M+H]⁺ at m/z 180.1383 (calculated for C₁₁H₁₈NO⁺).

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum should show characteristic signals for the phenyl protons, methylamino group, and the butanol chain.[14][15][16] The structure can be confirmed by analyzing chemical shifts, coupling patterns, and integrations.

  • Purity by Chromatography (HPLC):

    • Use a high-resolution HPLC method (as detailed in Section 3.2) to separate the main component from any potential impurities.

    • Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main peak.

  • Determination of Volatiles:

    • Water Content: Use Karl Fischer titration (USP <921>) to quantify the water content.[11]

    • Residual Solvents: Use headspace gas chromatography (GC-HS) to identify and quantify any solvents remaining from the synthesis process.

  • Non-Volatile Impurities:

    • Sulphated Ash: Determine the content of inorganic impurities by performing a sulphated ash test.

  • Purity Assignment:

    • The final assigned purity (or potency) is calculated by mass balance, subtracting the percentages of all identified impurities from 100%.

    • Formula: Purity (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Sulphated Ash)

Section 3: Application Protocols

The following protocols detail the use of the qualified 2-Methylamino-2-phenylbutanol reference standard in routine analytical testing.

Qualitative Analysis: Identity Confirmation by HPLC-UV

Objective: To confirm the identity of an analyte in a sample by comparing its retention time to that of the certified reference standard.

Methodology:

  • Standard Preparation: Accurately weigh approximately 10 mg of the 2-Methylamino-2-phenylbutanol reference standard and dissolve it in a suitable solvent (e.g., Methanol or Acetonitrile) in a 100 mL volumetric flask to obtain a concentration of ~100 µg/mL.

  • Sample Preparation: Prepare the test sample in the same solvent to achieve an expected analyte concentration similar to the standard preparation.

  • Chromatography: Analyze both the standard and sample preparations using the HPLC method described in Section 3.2.

  • Identification: The identity of the analyte in the sample is confirmed if its principal peak exhibits the same retention time (within a narrow, pre-defined window, e.g., ±2%) as the principal peak of the reference standard.

Quantitative Analysis: Assay of 2-Methylamino-2-phenylbutanol by HPLC-UV (External Standard Method)

Objective: To accurately determine the concentration of 2-Methylamino-2-phenylbutanol in a sample.

Protocol Details:

  • HPLC Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent)

  • Mobile Phase: Acetonitrile and a phosphate buffer (e.g., 20mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A starting point could be 30:70 (v/v) Acetonitrile:Buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (based on the phenyl chromophore)

  • Injection Volume: 10 µL

Step-by-Step Procedure:

  • Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh approximately 25 mg of the 2-Methylamino-2-phenylbutanol reference standard (corrected for purity) into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase diluent (e.g., 50:50 Acetonitrile:Water). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (e.g., 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase diluent. This is the working standard for analysis.

  • Sample Solution:

    • Prepare the test sample to have a theoretical concentration of 2-Methylamino-2-phenylbutanol of approximately 50 µg/mL using the same mobile phase diluent.

  • System Suitability Testing (SST):

    • Inject the mobile phase diluent as a blank to ensure no interfering peaks are present.

    • Make five replicate injections of the Working Standard Solution.

    • Evaluate the SST parameters against pre-defined acceptance criteria (see Section 4.1). Do not proceed with sample analysis if SST fails.

  • Analysis Sequence:

    • Once SST is passed, inject the blank, the Working Standard Solution, the sample solutions in duplicate, and bracket the sample injections with another injection of the Working Standard Solution to monitor for system drift.

Workflow for Quantitative Analysis

This diagram outlines the logical sequence of operations for performing a quantitative assay using the qualified reference standard.

G A Prepare Standard & Sample Solutions (Target Conc: ~50 µg/mL) B Set up HPLC System (Column, Mobile Phase, Flow Rate, Temp) A->B C System Equilibration (Run mobile phase until baseline is stable) B->C D Perform System Suitability Test (SST) (5 replicate injections of Standard) C->D E SST Passed? D->E F Troubleshoot System (Check for leaks, bubbles, column issues) E->F No G Run Analytical Sequence (Blank -> Standard -> Samples -> Standard) E->G Yes F->C H Process Data (Integrate Peaks) G->H I Calculate Results (Using External Standard Formula) H->I J Report Final Concentration I->J

Caption: Workflow for Quantitative HPLC Analysis.

Section 4: Data Interpretation and Calculations

System Suitability Evaluation

SST ensures that the analytical system is performing with adequate precision, accuracy, and resolution.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry; poor symmetry can affect integration accuracy.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
Precision (%RSD) %RSD ≤ 2.0% for 5 repsEnsures the repeatability of the system's injections and measurements.
Calculation of Assay/Purity

The concentration of 2-Methylamino-2-phenylbutanol in the sample is calculated using the response from the external standard.

Formula:

Concentration (µg/mL) = (AreaSample / AreaStandard) × CStandard × D

Where:

  • AreaSample = Peak area of the analyte in the sample solution.

  • AreaStandard = Average peak area of the analyte in the working standard solution.

  • CStandard = Concentration of the reference standard in the working standard solution (µg/mL), calculated as: (WeightStandard × PurityStandard) / Dilution Volume

  • D = Dilution factor for the sample preparation, if any.

References

  • Cayman Chemical. (n.d.). 2-Methylamino-1-phenylbutane (hydrochloride) - Analytical Standards. Retrieved from [Link]

  • Google Patents. (2014). CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10726043, 2-Methylamino-2-phenylbutanol. Retrieved from [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Methylamino-2-phenylbutanol. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Google Patents. (2016). CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol.
  • USP. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Retrieved from [Link]

  • ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]

  • ResearchGate. (2015). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link]

  • ILSI India. (2016). Storage and Handling of Reference Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). GC–MS peak area correlation for total methyl butanol and 2-butanol.... Retrieved from [Link]

  • Borer, M. (2019). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). 1H and 13C NMR spectra of 2-methylbutan-2-ol (2-methyl-2-butanol). Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 551747, 2-Methylamino-1-phenylbutane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 2-methylbutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting side reactions in 2-Methylamino-2-phenylbutanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methylamino-2-phenylbutanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile amino alcohol intermediate.[1] Here, we will address common challenges and side reactions encountered during its synthesis, providing in-depth, experience-driven troubleshooting advice to enhance yield, purity, and process reliability.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed explanations and protocols, please refer to the in-depth troubleshooting guides that follow.

Question Brief Answer
My reaction yield is consistently low. What are the most likely causes? Low yields often stem from incomplete reactions, suboptimal reaction conditions (temperature, solvent), or competing side reactions such as the formation of rearrangement products or dimers. Careful control of stoichiometry and temperature is critical.
I'm observing an unexpected byproduct with a similar mass in my LC-MS analysis. What could it be? This is often indicative of a rearrangement product, such as 2-phenylbutanal, especially if the synthesis involves an epoxide intermediate.[2] Acidic conditions can also promote rearrangements like the Pinacol rearrangement if diol impurities are present.[3][4]
How can I effectively separate the desired product from its diastereomers? While column chromatography is an option, it can be challenging for large-scale production.[2] Fractional crystallization is a highly effective method. Forming diastereomeric salts with a chiral acid (like tartaric or camphorsulfonic acid) can enhance the solubility differences, facilitating separation.[5]
My Grignard reaction to form a precursor is sluggish or fails to initiate. What should I do? This is a classic issue, usually caused by moisture or an unactivated magnesium surface. Ensure all glassware is flame-dried, use anhydrous solvents, and consider activating the magnesium turnings with iodine or 1,2-dibromoethane.[6][7]
I'm seeing evidence of over-methylation (quaternary ammonium salt) in my N-methylation step. How can I prevent this? Use a stoichiometric amount of the methylating agent and control the reaction temperature carefully. The choice of base and solvent can also influence the rate of the secondary methylation. Consider using a less reactive methylating agent or a protective group strategy if the issue persists.

In-Depth Troubleshooting Guides

Guide 1: Formation of Rearrangement Byproducts

Symptom: You observe a significant impurity in your crude product, identified by NMR or LC-MS as an aldehyde or ketone (e.g., 2-phenylbutanal). This is particularly common in syntheses proceeding through an epoxide intermediate.[2]

Potential Cause: Carbocation-mediated rearrangement. In routes involving epoxide ring-opening, Lewis acids or protic acids can facilitate the formation of a carbocation intermediate. This carbocation is susceptible to hydride or alkyl shifts, leading to a more stable carbocation that then rearranges to form a carbonyl compound.[8][9]

Mechanism of Side Reaction:

The acid-catalyzed opening of an epoxide like 2-ethyl-2-phenyloxirane can lead to the formation of a tertiary benzylic carbocation. A subsequent 1,2-hydride shift results in a more stable carbocation, which upon rearrangement yields 2-phenylbutanal.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Epoxide 2-ethyl-2-phenyloxirane Product 2-Methylamino- 2-phenylbutanol Epoxide->Product Nucleophilic Attack Protonation Protonation/ Lewis Acid Epoxide->Protonation Amine Methylamine Amine->Product Carbocation1 Tertiary Benzylic Carbocation Protonation->Carbocation1 Ring Opening HydrideShift 1,2-Hydride Shift Carbocation1->HydrideShift Carbocation2 Rearranged Carbocation HydrideShift->Carbocation2 Byproduct 2-Phenylbutanal Carbocation2->Byproduct Tautomerization

Caption: Main vs. Side Reaction Pathways

Mitigation Strategies:

  • Choice of Catalyst: When opening an epoxide ring with an amine, the use of a Lewis acid is sometimes employed to increase reactivity. However, strong Lewis acids can promote carbocation formation. Opt for milder, non-protic conditions where possible.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for rearrangement pathways.

  • Controlled Addition: Add the amine nucleophile to the epoxide slowly. Maintaining a high concentration of the nucleophile relative to the epoxide can favor the desired bimolecular reaction over the unimolecular rearrangement.

Remediation:

If the byproduct has already formed, purification is necessary. Due to the difference in functionality (aldehyde vs. amino alcohol), separation by column chromatography is generally effective. Alternatively, a bisulfite wash can selectively remove the aldehyde impurity from the organic phase.

Guide 2: Diastereomer Formation and Separation

Symptom: Your final product is a mixture of diastereomers, which complicates purification and can be detrimental to the product's intended biological activity.

Potential Cause: The synthesis of 2-Methylamino-2-phenylbutanol creates two chiral centers, leading to the formation of diastereomeric pairs (e.g., (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)). Many synthetic routes are not fully diastereoselective.

Mitigation and Separation Strategies:

StrategyDescriptionKey Considerations
Diastereoselective Synthesis Employ synthetic routes that favor the formation of one diastereomer over the other. This can involve using chiral auxiliaries or catalysts.[10]This is the most efficient approach but may require more complex and expensive starting materials or catalysts.
Fractional Crystallization This is a common and effective method for separating diastereomers on a larger scale. The different spatial arrangements of atoms in diastereomers lead to different crystal packing and, consequently, different solubilities.A screening of various solvents is often necessary to find conditions where the solubility difference between the diastereomers is maximized. Seeding with a pure crystal of the desired diastereomer can significantly improve the efficiency of the crystallization.[11]
Diastereomeric Salt Formation React the amino alcohol mixture with a single enantiomer of a chiral acid (e.g., L-tartaric acid, (1S)-(+)-10-camphorsulfonic acid).[5] The resulting salts are diastereomeric and will have different physical properties, including solubility.The choice of chiral acid and solvent is crucial. After separation by crystallization, the desired amino alcohol can be liberated by treatment with a base.[12]
Chromatography Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be used to separate diastereomers.While highly effective for achieving high purity, these methods are often less suitable for large-scale industrial production due to cost and throughput limitations.[2]

Experimental Protocol: Separation via Diastereomeric Salt Formation

  • Salt Formation: Dissolve the diastereomeric mixture of 2-Methylamino-2-phenylbutanol in a suitable solvent (e.g., ethanol or methanol). Add 0.5 equivalents of a single enantiomer of a chiral acid (e.g., L-tartaric acid).

  • Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature. The salt of one diastereomer should preferentially crystallize. If crystallization is slow, seeding with a small amount of the pure salt can be beneficial.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Purity Check: Analyze the purity of the crystallized salt and the mother liquor by HPLC or NMR to determine the diastereomeric ratio.

  • Liberation of Free Base: Dissolve the purified salt in water and add a base (e.g., NaOH solution) to deprotonate the amine. Extract the pure diastereomer of the amino alcohol into an organic solvent (e.g., dichloromethane).

  • Final Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Guide 3: Incomplete N-Methylation or Over-Methylation

Symptom: Analysis of the reaction mixture shows the presence of the primary amine precursor (incomplete methylation) or a quaternary ammonium salt byproduct (over-methylation).

Potential Cause: N-methylation of a primary amino alcohol to a secondary amine can be challenging to control. Common methylating agents like methyl iodide or dimethyl sulfate can react further with the desired secondary amine product to form a tertiary amine and then a quaternary ammonium salt.

Troubleshooting Logic Flow:

G start Problem: N-Methylation Issues check_completion Is reaction incomplete? (Primary amine remains) start->check_completion check_over Is over-methylation observed? (Quaternary salt) check_completion->check_over No incomplete_sol Increase reaction time/temp OR Use more reactive methylating agent check_completion->incomplete_sol Yes over_sol Use stoichiometric methylating agent OR Lower temperature OR Use a milder base check_over->over_sol Yes end Consult other guides check_over->end No

Caption: Decision tree for N-methylation issues.

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the methylating agent. Using a slight excess may drive the reaction to completion, but a large excess will promote over-methylation. A good starting point is 1.05-1.1 equivalents.

  • Choice of Methylating Agent: For a more controlled reaction, consider reductive amination. This involves reacting the primary amine with formaldehyde to form an imine or aminal in situ, which is then reduced (e.g., with sodium borohydride) to the secondary amine. This method inherently prevents over-methylation.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can help control the rate of the second methylation, which typically has a higher activation energy.

    • Base: Use a non-nucleophilic, sterically hindered base to scavenge the acid byproduct without competing in the methylation reaction.

    • Solvent: The choice of solvent can influence the reaction rates. Aprotic polar solvents are generally preferred.

References

  • CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol.
  • A Comparative Guide to the Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol. Benchchem.
  • 2-Methylamino-2-phenylbutanol hydrochloride | 78483-47-3 | FM25775. Biosynth.
  • 2-Methylamino-2-phenylbutanol hydrochloride | CAS No- NA. Simson Pharma Limited.
  • CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol.
  • Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Chemical Science (RSC Publishing).
  • CAS 39068-94-5: 2-(Dimethylamino)-2-phenylbutanol. CymitQuimica.
  • Rearrangements. Chemistry LibreTexts.
  • How to Deal with Grignard + Epoxide Reactions. YouTube.
  • 1,2-Amino Alcohols via Visible-Light-Mediated Mannich-Type Reaction Enabled by Brook Rearrangement. Organic Letters.
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol.
  • 2-(Dimethylamino)-2-phenylbutan-1-ol | 39068-94-5. Benchchem.
  • Grignard Formation - Troubleshooting and Perfecting. Reddit.
  • C
  • How to separate two diastereomeric amines?. Chemistry Stack Exchange.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Synthesis of Methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the Main Bioactive Metabolite of Trimebutine Maleate.
  • US4379941A - Resolution of racemic amino acids.
  • Introduction to Rearrangement Reactions. Master Organic Chemistry.
  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.
  • Separation of diastereomers by crystalliz
  • Rearrangements.
  • 2-(Dimethylamino)-2-phenylbutan-1-ol. BLDpharm.

Sources

Technical Support Center: Strategies to Avoid Byproduct Formation in 2-Methylamino-2-phenylbutanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methylamino-2-phenylbutanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance for common challenges encountered during the synthesis of this important amino alcohol. The information is presented in a practical question-and-answer format to directly address specific issues, particularly the formation of unwanted byproducts.

Introduction to Synthetic Challenges

The synthesis of 2-Methylamino-2-phenylbutanol, a secondary amino alcohol, requires careful control of reaction conditions to prevent the formation of structurally similar impurities. The primary challenges often revolve around achieving selective N-methylation and avoiding over-alkylation or the persistence of unreacted starting materials. This guide will explore common synthetic pathways and provide strategies to mitigate byproduct formation, ensuring a higher yield and purity of the target compound.

Troubleshooting Guide: Byproduct Formation

Scenario 1: Reductive Amination of a Keto Precursor

Reductive amination is a common and efficient method for the synthesis of amines. In the case of 2-Methylamino-2-phenylbutanol, a likely precursor would be 2-amino-2-phenylbutanol or a related keto-alcohol that is reacted with a methylating agent.

Question 1: During the synthesis of 2-Methylamino-2-phenylbutanol via reductive amination, I am observing the formation of a significant amount of 2-(N,N-dimethylamino)-2-phenylbutanol. How can I prevent this over-methylation?

Answer: The formation of the tertiary amine, 2-(N,N-dimethylamino)-2-phenylbutanol, is a common byproduct in reductive amination reactions when a methylating agent is used.[1] This occurs because the newly formed secondary amine is often more nucleophilic than the primary amine starting material, leading to a second methylation event.

Causality and Mitigation Strategies:

  • Stoichiometry of the Methylating Agent: The most straightforward approach is to carefully control the stoichiometry of your methylating agent (e.g., formaldehyde, methyl iodide). Using a slight excess of the amine starting material relative to the methylating agent can help to minimize over-methylation. A 1:1 molar ratio is a good starting point, with further optimization as needed.

  • Choice of Reducing Agent: The choice of reducing agent can influence the reaction rate and selectivity. Milder reducing agents, such as sodium triacetoxyborohydride (STAB), are often preferred for reductive aminations as they tend to be more selective for the iminium ion over the carbonyl group and can reduce the likelihood of side reactions.[1]

  • Reaction Conditions: Lowering the reaction temperature can help to control the reaction rate and improve selectivity. Running the reaction at room temperature or even 0 °C may be beneficial. Additionally, ensuring efficient stirring is crucial for maintaining a homogeneous reaction mixture and preventing localized areas of high reagent concentration.

  • pH Control: The pH of the reaction mixture can be critical. The formation of the iminium ion intermediate is pH-dependent. Maintaining a slightly acidic pH (around 5-6) is often optimal for iminium ion formation and subsequent reduction.

Experimental Protocol: Selective Monomethylation via Reductive Amination

  • Dissolve 2-amino-2-phenylbutanol (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Add a solution of formaldehyde (1 equivalent) in water (e.g., a 37% solution) dropwise to the reaction mixture at 0 °C.

  • Stir the mixture for 1-2 hours at 0 °C to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material and minimize the formation of the dimethylated product.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: My reductive amination reaction is sluggish, and I have a significant amount of unreacted 2-amino-2-phenylbutanol remaining. What could be the issue?

Answer: Incomplete conversion in a reductive amination can be due to several factors, including inefficient imine/iminium ion formation, a deactivated reducing agent, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Iminium Ion Formation: The initial step of imine or iminium ion formation is crucial. Ensure that your carbonyl source (e.g., formaldehyde) is of good quality and that the pH is appropriate for this step. As mentioned, a slightly acidic pH is generally favorable.

  • Reducing Agent Activity: Sodium borohydride-based reagents can decompose over time, especially if exposed to moisture. Use a fresh bottle of the reducing agent.

  • Solvent Choice: The solvent can impact the reaction. While protic solvents like methanol are common, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes be more effective, particularly with STAB.[1]

  • Temperature and Reaction Time: While lower temperatures are good for selectivity, some reactions may require gentle heating to proceed at a reasonable rate. If the reaction is clean but slow at room temperature, consider warming it to 40-50 °C. Extending the reaction time may also be necessary.

Scenario 2: Modified Strecker Synthesis Route

A plausible route to 2-Methylamino-2-phenylbutanol is a multi-step synthesis analogous to that used for its N,N-dimethyl counterpart.[2][3] This would involve the reaction of propiophenone, methylamine, and a cyanide source, followed by hydrolysis of the resulting aminonitrile, esterification, and final reduction.

Question 3: In the initial step of a Strecker-type synthesis using methylamine, I am getting a low yield of the desired α-aminonitrile. What are the likely causes?

Answer: Low yields in the Strecker synthesis of 2-(methylamino)-2-phenylbutyronitrile can often be attributed to challenges in the formation of the initial imine intermediate and potential side reactions involving the cyanide nucleophile.[4]

Causality and Mitigation Strategies:

  • Inefficient Imine Formation: The reaction proceeds through an imine intermediate formed from propiophenone and methylamine. The equilibrium for this reaction can be unfavorable. It is critical to use anhydrous conditions, as water can hydrolyze the imine back to the starting materials.[4]

  • Cyanide Side Reactions: The cyanide ion is a potent nucleophile and can participate in unwanted side reactions. Maintaining the optimal reaction temperature and reagent concentrations is key to favoring the desired reaction pathway.

  • Reaction Conditions: This reaction may benefit from elevated temperatures and pressure to drive the equilibrium towards product formation.[4]

Question 4: During the hydrolysis of the aminonitrile intermediate, I am observing the formation of a significant amide byproduct. How can I ensure complete hydrolysis to the carboxylic acid?

Answer: The formation of the corresponding amide is a common issue during the hydrolysis of nitriles, as the amide is an intermediate in this reaction.[4] Driving the reaction to completion is essential to obtain the desired carboxylic acid.

Troubleshooting Hydrolysis:

  • Reaction Conditions: Forcing conditions are often necessary for complete hydrolysis. This typically involves refluxing the aminonitrile in a strongly acidic or basic solution for an extended period.

  • Choice of Acid or Base: Both acidic and basic conditions can be employed. For basic hydrolysis, using a strong base like sodium hydroxide at elevated temperatures is common.[5] For acidic hydrolysis, a strong acid such as sulfuric acid or hydrochloric acid is used. The choice may depend on the stability of your molecule to these conditions.

  • Monitoring the Reaction: It is crucial to monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS) to determine when the reaction has gone to completion. This will prevent premature work-up and isolation of the intermediate amide.

Visualizing the Synthetic Challenges

To better understand the potential for byproduct formation, the following diagrams illustrate the key reaction pathways and the points at which impurities can arise.

cluster_reductive_amination Reductive Amination Pathway 2-Amino-2-phenylbutanol 2-Amino-2-phenylbutanol Iminium Ion Iminium Ion 2-Amino-2-phenylbutanol->Iminium Ion + Formaldehyde Target Product 2-Methylamino-2-phenylbutanol Iminium Ion->Target Product + [H] (e.g., STAB) Over-methylation Byproduct 2-(N,N-dimethylamino)-2-phenylbutanol Target Product->Over-methylation Byproduct + Formaldehyde, [H] (Side Reaction)

Caption: Reductive amination pathway and potential over-methylation.

cluster_strecker Modified Strecker Synthesis Pathway Propiophenone Propiophenone Aminonitrile 2-(Methylamino)-2-phenylbutyronitrile Propiophenone->Aminonitrile + Methylamine, NaCN Amide Intermediate Amide Intermediate Aminonitrile->Amide Intermediate Partial Hydrolysis Amino Acid 2-(Methylamino)-2-phenylbutyric Acid Aminonitrile->Amino Acid Direct Hydrolysis Amide Intermediate->Amino Acid Complete Hydrolysis

Caption: Strecker pathway showing incomplete hydrolysis byproduct.

Summary of Key Parameters for Byproduct Control

ParameterReductive AminationModified Strecker Synthesis
Key Reagent Stoichiometry 1:1 ratio of amine to aldehydeControl of cyanide and methylamine stoichiometry
Optimal pH Slightly acidic (pH 5-6)Basic for initial reaction; strongly acidic or basic for hydrolysis
Temperature Control 0 °C to room temperature to avoid over-methylationElevated temperature/pressure for initial step; reflux for hydrolysis
Recommended Reagents Sodium triacetoxyborohydride (STAB)Anhydrous reagents for the initial step
Common Byproducts Tertiary amine (over-methylation)Unreacted starting materials, amide intermediate

Frequently Asked Questions (FAQs)

Q1: Can a Grignard reaction be used to synthesize 2-Methylamino-2-phenylbutanol?

A1: While a Grignard reaction is a powerful tool for C-C bond formation, its application here would be challenging. A Grignard reagent, such as ethylmagnesium bromide, could react with a suitable α-amino ketone. However, the acidic proton on the secondary amine would need to be protected to prevent it from quenching the Grignard reagent. This would add extra steps (protection and deprotection) to the synthesis, potentially lowering the overall yield.

Q2: What are the best purification methods for removing the N,N-dimethylamino byproduct from my final product?

A2: The most effective method for separating 2-Methylamino-2-phenylbutanol from its dimethylated analog is typically column chromatography on silica gel. The two compounds have different polarities, which should allow for good separation. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the amines) is a good starting point for developing a separation method.

Q3: Are there any specific safety precautions I should take when working with cyanide in the Strecker synthesis?

A3: Absolutely. Sodium cyanide and hydrogen cyanide (which can be generated in situ) are extremely toxic. All manipulations involving cyanide must be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and ensure you are trained in its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to your institution's safety guidelines.

References

  • CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol. ()
  • CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol. ()
  • A short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl3,4,5-trimethylbenzoate. ([Link])

  • Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate - PubMed. ([Link])

  • 2-Methylamino-2-phenylbutanol | C11H17NO | CID 10726043 - PubChem - NIH. ([Link])

  • Grignard Synthesis of 2-Phenyl-2-butanol in Optically Active Solvents | Semantic Scholar. ([Link])

  • US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google P
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. ([Link])

  • File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. ([Link])

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Amino-2-phenylbutanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-phenylbutanol derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. Our focus will be on the critical parameters of temperature and pressure to optimize reaction outcomes.

The synthesis of 2-Methylamino-2-phenylbutanol and its analogues, such as 2-(N,N-dimethylamino)-2-phenylbutanol, is a multi-step process where precise control of reaction conditions is paramount for achieving high yield and purity. This guide will primarily focus on a common and scalable synthetic route proceeding through a nitrile intermediate, as it offers several points for optimization of temperature and pressure.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary synthetic routes for 2-Amino-2-phenylbutanol derivatives, and which is more amenable to temperature and pressure optimization?

There are two main synthetic pathways for preparing 2-Amino-2-phenylbutanol derivatives:

  • Multi-step Synthesis via a Nitrile Intermediate (Strecker-based Synthesis): This route starts with propiophenone and involves the formation of an α-aminonitrile, followed by hydrolysis, esterification, and final reduction to the desired amino alcohol.[1][2] This method is particularly well-suited for industrial-scale production and allows for precise control over reaction conditions at various stages.[1]

  • Synthesis via an Epoxide Intermediate: This pathway involves the formation of 2-ethyl-2-phenyloxirane from propiophenone, followed by ring-opening with the appropriate amine.[1] While a shorter route, it often requires column chromatography for purification, making it less ideal for large-scale synthesis.[1]

For the purpose of optimizing temperature and pressure, the multi-step synthesis via a nitrile intermediate offers more distinct stages where these parameters can be fine-tuned to improve yield and minimize byproducts.

Q2: I'm experiencing low yield in the initial α-aminonitrile formation step. How can I optimize temperature and pressure to improve this?

Low yield in the Strecker synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile can often be traced back to suboptimal reaction conditions.[2] This initial step, where propiophenone reacts with an amine and a cyanide source, is typically carried out under elevated temperature and pressure.[3][4]

Causality Behind Experimental Choices:

  • Temperature: Higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the formation of side products. The optimal temperature range for this step is typically between 60-80°C.[1][3][4]

  • Pressure: The reaction is often conducted in an autoclave under pressure (e.g., 0.3 MPa) to maintain the volatile amine (like dimethylamine) in the reaction mixture and increase its concentration, thereby driving the reaction forward.[1][3][4]

Troubleshooting & Optimization Protocol:

  • Verify Temperature Control: Ensure your reaction vessel's temperature is accurately controlled and maintained within the 60-80°C range.

  • Pressurize the System: If not already doing so, conduct the reaction in a sealed autoclave. Pressurizing the system to approximately 0.3 MPa is a good starting point.[3][4]

  • Monitor Reaction Time: The reaction is typically run for 8-12 hours.[3][5] Consider taking aliquots (if your system allows) to monitor the reaction progress by a suitable analytical method like GC-MS or HPLC to determine the optimal reaction time for your specific setup.

Data Presentation: Temperature and Pressure Effects on α-Aminonitrile Yield

Temperature (°C)Pressure (MPa)Reaction Time (h)Reported YieldNotes
600.38GoodA good starting point for optimization.[4]
800.38HighOften cited for achieving high yields.[3][4]
AmbientAtmospheric12+LowInefficient due to the volatility of the amine.
>100>0.48VariableIncreased risk of byproduct formation.
Q3: The hydrolysis of the α-aminonitrile to the carboxylic acid is slow or incomplete. Can temperature be optimized here?

Yes, the hydrolysis of the α-aminonitrile is typically performed under reflux conditions, meaning the reaction is carried out at the boiling point of the solvent (usually an aqueous solution of a strong base like sodium hydroxide).[1]

Causality Behind Experimental Choices:

  • Elevated Temperature (Reflux): The hydrolysis of a nitrile is often a slow process at room temperature. Heating the reaction to reflux significantly accelerates the rate of hydrolysis. The pH of the reaction mixture should be kept high (pH > 12) to ensure the complete conversion of the nitrile to the carboxylate salt.[1]

Troubleshooting & Optimization Protocol:

  • Ensure Vigorous Reflux: Maintain a steady and vigorous reflux. If the heating is insufficient, the reaction will be slow.

  • Check pH: Periodically check the pH of the reaction mixture and ensure it remains strongly basic (pH > 12). Add more base if necessary.

  • Reaction Time: This step can take several hours (e.g., 8-16 hours) to go to completion.[5] Monitor the reaction progress by TLC or another suitable method.

Q4: During the final reduction of the ester to the amino alcohol, I am observing byproduct formation. How can I control this with temperature?

The final reduction step, typically using a reducing agent like sodium borohydride, is an exothermic reaction where temperature control is crucial.[5]

Causality Behind Experimental Choices:

  • Low Temperature Start: The initial addition of the reducing agent should be done at a low temperature (e.g., in an ice bath) to control the exothermic reaction and prevent the formation of over-reduced or other byproducts.

  • Gradual Warming: After the initial exothermic reaction subsides, the reaction is often allowed to warm to room temperature to ensure the reaction goes to completion.

Troubleshooting & Optimization Protocol:

  • Controlled Addition of Reducing Agent: Add the sodium borohydride portion-wise to the reaction mixture while maintaining a low temperature.

  • Maintain Cooling: Keep the reaction vessel in an ice bath during the addition of the reducing agent.

  • Monitor Temperature: Use a thermometer to monitor the internal temperature of the reaction and ensure it does not rise too quickly.

  • Allow for Gradual Warming: Once the addition is complete and the initial exotherm has subsided, remove the ice bath and allow the reaction to stir at room temperature for several hours to ensure completion.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile
  • In a 1L autoclave, combine 100g of propiophenone (0.75 mol), 45g of sodium cyanide (0.91 mol), 337g of a 40% dimethylamine methanol solution, and 140g of water.[1][4]

  • Seal the autoclave and stir the mixture.

  • Heat the mixture to 60-80°C and maintain a pressure of 0.3 MPa for 8 hours.[1][4]

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

  • Isolate the product by filtration and wash with water.

Visualization of the Synthetic Workflow

Synthetic_Workflow Propiophenone Propiophenone Aminonitrile 2-(N,N-dimethylamino)-2-phenylbutyronitrile Propiophenone->Aminonitrile Strecker Synthesis (Temp: 60-80°C, Pressure: 0.3 MPa) CarboxylicAcid 2-(N,N-dimethylamino)-2-phenylbutyric acid Aminonitrile->CarboxylicAcid Hydrolysis (Reflux, pH > 12) Ester 2-(N,N-dimethylamino)-2-phenylbutyrate CarboxylicAcid->Ester Esterification (Reflux) FinalProduct 2-(N,N-dimethylamino)-2-phenylbutanol Ester->FinalProduct Reduction (Controlled Temperature)

Caption: Multi-step synthesis of 2-(N,N-dimethylamino)-2-phenylbutanol.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield or Impurities CheckStep Identify problematic step Start->CheckStep Strecker α-Aminonitrile Formation CheckStep->Strecker Step 1 Hydrolysis Nitrile Hydrolysis CheckStep->Hydrolysis Step 2 Reduction Ester Reduction CheckStep->Reduction Step 4 OptimizeStrecker Optimize Temp (60-80°C) & Pressure (0.3 MPa) Strecker->OptimizeStrecker OptimizeHydrolysis Ensure Vigorous Reflux & High pH (>12) Hydrolysis->OptimizeHydrolysis OptimizeReduction Control Temperature during reducing agent addition Reduction->OptimizeReduction Analyze Re-analyze product OptimizeStrecker->Analyze OptimizeHydrolysis->Analyze OptimizeReduction->Analyze

Caption: Troubleshooting logic for optimizing reaction conditions.

References

  • A short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl3,4,5-trimethylbenzoate. (2017). Accessed from [Link]

  • CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol. (2014). Google Patents.
  • CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol. (2015). Google Patents.
  • Synthesis of Methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the Main Bioactive Metabolite of Trimebutine Maleate. (2000). ResearchGate. Accessed from [Link]

  • Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Eureka | Patsnap. (n.d.). Patsnap. Accessed from [Link]

  • Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate. (2000). PubMed. Accessed from [Link]

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Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2-Methylamino-2-phenylbutanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key pharmaceutical intermediates is paramount. 2-Methylamino-2-phenylbutanol and its analogues are important building blocks in the synthesis of various active pharmaceutical ingredients. This guide provides an in-depth comparative analysis of the most common synthetic routes to this valuable compound, offering insights into the practical considerations of each methodology. We will explore two primary chemical pathways originating from propiophenone—a multi-step synthesis via a nitrile intermediate and a more direct route involving an epoxide intermediate—as well as briefly touch upon emerging alternative strategies.

Route 1: The Multi-Step Synthesis via a Nitrile Intermediate

This classical four-step approach is a well-established and robust method for the synthesis of 2-amino-2-phenylbutanols.[1] It commences with the Strecker reaction of propiophenone, followed by hydrolysis, esterification, and final reduction.

Reaction Pathway and Mechanism

The synthesis begins with the reaction of propiophenone with sodium cyanide and an amine (dimethylamine in the cited examples) to form an α-aminonitrile.[2][3] This is a nucleophilic addition to the carbonyl group, followed by the addition of cyanide to the resulting iminium ion. The subsequent steps involve the hydrolysis of the nitrile to a carboxylic acid, esterification, and finally, reduction of the ester to the desired amino alcohol.[2][3]

Experimental Protocol

Step 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

In a suitable autoclave, propiophenone, sodium cyanide, and a solution of dimethylamine in methanol and water are combined.[4] The mixture is heated under pressure for several hours. After cooling and depressurization, the product is isolated by filtration.[4]

Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

The α-aminonitrile is then hydrolyzed under basic conditions (pH ≥ 12) using a reagent such as sodium hydroxide, typically under reflux.[4]

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

The resulting carboxylic acid is esterified, for example, by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid.[2]

Step 4: Reduction to 2-(N,N-dimethylamino)-2-phenylbutanol

The final step involves the reduction of the ester using a reducing agent like sodium borohydride in a suitable solvent such as isopropanol to yield the target amino alcohol.[2]

Performance and Practical Considerations

This route is characterized by its reliability and the high purity of the final product, which can often be purified by crystallization.[4] The overall yield is typically in the range of 60-70%.[4] However, the multi-step nature of the process can be time-consuming. A significant drawback is the use of highly toxic sodium cyanide, which requires stringent safety precautions and specialized waste disposal.[4]

Route 2: The Epoxide Intermediate Route

This two-step synthesis offers a more concise pathway to 2-amino-2-phenylbutanols, starting with the formation of an epoxide from propiophenone.

Reaction Pathway and Mechanism

The synthesis initiates with the conversion of propiophenone to 2-ethyl-2-phenyloxirane. This is commonly achieved via the Corey-Chaykovsky reaction, where a sulfur ylide (generated from trimethylsulfoxonium iodide and a base like sodium hydride) reacts with the ketone. The subsequent step involves the regioselective ring-opening of the epoxide with the desired amine. The use of a Lewis acid, such as trimethylaluminum, can facilitate this ring-opening reaction.[4]

Experimental Protocol

Step 1: Synthesis of 2-ethyl-2-phenyloxirane

Propiophenone is reacted with trimethylsulfoxonium iodide and a strong base in a suitable solvent to form the epoxide intermediate.

Step 2: Ring-opening with an Amine

The isolated 2-ethyl-2-phenyloxirane is then reacted with the desired amine (e.g., methylamine or dimethylamine). The reaction can be promoted by the addition of a Lewis acid.

Performance and Practical Considerations

The primary advantage of this route is the reduced number of synthetic steps. The ring-opening of the epoxide can proceed with good yield, with one source reporting a 75% yield for the reaction with dimethylamine, although a byproduct of 2-phenylbutanal was also formed.[4] The overall yield is estimated to be around 65%.[4] However, a major limitation of this route is the purification of the final product, which often requires column chromatography.[4] This purification method can be a significant bottleneck for large-scale production, making this route less amenable to industrial applications compared to the nitrile route.[4] Safety considerations for this route include the use of pyrophoric trimethylaluminum and highly reactive sodium hydride.[4]

Comparative Summary of the Main Synthesis Routes

ParameterMulti-step Synthesis via Nitrile IntermediateSynthesis via Epoxide Intermediate
Starting Material PropiophenonePropiophenone
Number of Steps 42
Overall Yield ~60-70%[4]~65%[4]
Purity of Final Product High (>98.5% after crystallization)[2]Requires column chromatography for purification[4]
Scalability More suitable for industrial-scale production[4]Less suitable for large-scale production[4]
Key Reagents Sodium cyanide, dimethylamine, sodium hydroxide, ethanol, sulfuric acid, sodium borohydride[4]Trimethylsulfoxonium iodide, sodium hydride, dimethylamine, trimethylaluminum[4]
Key Safety Concerns Use of highly toxic sodium cyanide[4]Use of pyrophoric trimethylaluminum and highly reactive sodium hydride[4]

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic routes, the following diagrams illustrate the sequence of reactions for each pathway.

Nitrile_Route Propiophenone Propiophenone Aminonitrile 2-(N,N-dimethylamino)- 2-phenylbutyronitrile Propiophenone->Aminonitrile NaCN, Dimethylamine, H₂O, Heat, Pressure CarboxylicAcid 2-(N,N-dimethylamino)- 2-phenylbutyric acid Aminonitrile->CarboxylicAcid NaOH, H₂O, Reflux Ester 2-(N,N-dimethylamino)- 2-phenylbutyrate CarboxylicAcid->Ester Ethanol, H₂SO₄, Reflux FinalProduct 2-(N,N-dimethylamino)- 2-phenylbutanol Ester->FinalProduct Reduction (e.g., NaBH₄) Epoxide_Route Propiophenone Propiophenone Epoxide 2-ethyl-2-phenyloxirane Propiophenone->Epoxide Corey-Chaykovsky Reaction FinalProduct 2-(N,N-dimethylamino)- 2-phenylbutanol Epoxide->FinalProduct Dimethylamine, (Lewis Acid)

Caption: Two-step synthesis of 2-(N,N-dimethylamino)-2-phenylbutanol via an epoxide intermediate.

Alternative and Emerging Synthesis Strategies

While the nitrile and epoxide routes are the most prominently described, other synthetic strategies are worth noting for their potential advantages.

  • Grignard Reaction: An alternative approach involves the reaction of an appropriate Grignard reagent, such as ethylmagnesium bromide, with an α-aminonitrile. This route could potentially offer a more direct synthesis, but its scalability and safety, particularly the exothermic nature of Grignard reactions, require careful consideration.

  • Reductive Amination: The reductive amination of a suitable α-hydroxy ketone precursor presents another possible pathway. This method is a cornerstone of amine synthesis and could be adapted for the production of 2-amino-2-phenylbutanols.

  • Biocatalytic Synthesis: Modern advancements in biotechnology offer promising and sustainable alternatives to traditional chemical synthesis. The use of engineered enzymes, such as amine dehydrogenases, for the asymmetric reductive amination of α-hydroxy ketones can provide high enantioselectivity and operate under mild, environmentally friendly conditions. While the specific biocatalytic synthesis of 2-methylamino-2-phenylbutanol is not extensively documented, the successful synthesis of other chiral amino alcohols using this approach suggests its potential applicability.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthesis route for 2-methylamino-2-phenylbutanol depends on a careful evaluation of several factors.

  • For large-scale industrial production where high purity is critical, the multi-step nitrile route remains a robust and reliable option, despite its length and the significant safety considerations associated with the use of sodium cyanide. [1][4]The ability to purify the final product through crystallization is a major advantage for achieving pharmaceutical-grade material. [4]

  • For smaller-scale laboratory synthesis where a shorter route is desirable, the epoxide intermediate route offers an attractive alternative. [1]However, researchers must be equipped to handle the challenges of chromatographic purification and the hazardous reagents involved. [4] Looking forward, the development of efficient and scalable biocatalytic methods holds the promise of a more sustainable and environmentally benign approach to the synthesis of this and other chiral amino alcohols. As these technologies mature, they may offer a compelling alternative to traditional chemical methods, combining high selectivity with improved safety and a reduced environmental footprint.

References

  • CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol. (n.d.). Google Patents.
  • CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol. (n.d.). Google Patents.

Sources

A Comparative Guide to the Biological Activity of 2-Methylamino-2-phenylbutanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of 2-Methylamino-2-phenylbutanol analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships of these compounds, offering a detailed analysis of their interactions with various biological targets. By synthesizing data from multiple studies, this guide aims to illuminate the therapeutic potential and mechanistic underpinnings of this versatile chemical scaffold.

Introduction: The 2-Amino-2-phenylbutanol Scaffold - A Privileged Structure in Pharmacology

The 2-amino-2-phenylbutanol core structure is a key pharmacophore found in a variety of biologically active compounds. Its inherent structural features, including a chiral center, a phenyl ring, and an amino alcohol moiety, provide a versatile platform for the development of molecules with diverse pharmacological profiles. A prominent example is Trimebutine, a drug utilized for the treatment of irritable bowel syndrome and other functional gastrointestinal disorders. The biological activity of Trimebutine and its primary metabolite, nor-trimebutine (N-desmethyltrimebutine), underscores the potential of this chemical class to interact with multiple physiological targets, including opioid receptors and ion channels. This multifaceted activity has spurred further investigation into the synthesis and pharmacological evaluation of a range of 2-Methylamino-2-phenylbutanol analogs to explore their therapeutic possibilities.

Comparative Analysis of Biological Activities

The biological activity of 2-Methylamino-2-phenylbutanol analogs is significantly influenced by substitutions on the amino group, the alkyl chain, and the phenyl ring. These modifications can dramatically alter the affinity and efficacy of the compounds at various receptors and ion channels.

Opioid Receptor Modulation

Trimebutine, a derivative of this scaffold, is known to exert its effects on gut motility through its interaction with peripheral µ, κ, and δ opioid receptors. Experimental studies have shown that Trimebutine acts as an agonist at these receptors, which contributes to its ability to normalize both hypo- and hyperkinetic motility disorders of the gastrointestinal tract. The N-demethylated metabolite, nor-trimebutine, also exhibits significant biological activity.

The exploration of N-substituted analogs of related opioid compounds has revealed that the nature of the substituent on the nitrogen atom plays a crucial role in determining the affinity and efficacy at opioid receptors. For instance, in a series of N-phenylalkyl-substituted tramadol derivatives, the N-phenethyl group was found to extend into a hydrophobic pocket of the µ-opioid receptor, enhancing its activity compared to morphine. This suggests that varying the N-alkyl group in 2-Methylamino-2-phenylbutanol analogs could similarly modulate their opioid receptor activity.

Adrenergic Receptor Activity

The structural similarity of 2-Methylamino-2-phenylbutanol to sympathomimetic amines like phenylpropanolamine suggests a potential for interaction with adrenergic receptors. There is evidence of crosstalk between opioid and adrenergic receptor systems, with some opioid ligands binding to adrenergic receptors and vice versa. This interaction can be allosteric, where the binding of one ligand type to the complementary receptor enhances the activity of the other.

A study on 2-amino-2-phenylethanol derivatives, a closely related chemical class, identified compounds with high agonist activity at β2-adrenoceptors. Specifically, one analog exhibited an EC50 of 0.25 nM for β2-adrenoceptor-mediated cAMP production with high selectivity over β1-adrenoceptors. This highlights the potential to develop potent and selective adrenergic agonists by modifying the 2-amino-2-phenylbutanol scaffold.

Ion Channel Modulation

Beyond receptor interactions, Trimebutine and its primary metabolite, nor-trimebutine, have been shown to modulate the activity of various ion channels. Specifically, they can block voltage-gated sodium, potassium, and calcium channels. Nor-trimebutine was found to be a potent blocker of sodium currents in sensory neurons, with an IC50 value comparable to that of bupivacaine. This activity contributes to the local anesthetic and analgesic properties of these compounds. The structure-activity relationship for ion channel modulation within this class of compounds suggests that modifications to the amino and phenyl portions of the molecule can fine-tune their potency and selectivity for different channel subtypes.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the key structure-activity relationships for 2-Methylamino-2-phenylbutanol analogs based on available data.

Structural Modification Effect on Biological Activity Supporting Evidence
N-Alkylation Variation of the N-alkyl group can significantly impact opioid receptor affinity and efficacy. Larger, hydrophobic groups may enhance binding.N-phenethyl substitution in related opioids improves µ-opioid receptor activity.
Phenyl Ring Substitution Substitution on the phenyl ring can influence adrenergic receptor selectivity and potency.In 2-amino-2-phenylethanol analogs, specific substitutions led to high β2-adrenoceptor agonist activity.
Alkyl Chain Length/Substitution The length and branching of the alkyl chain at the 2-position can affect both receptor binding and ion channel modulation.Systematic studies on a broad range of analogs are needed to fully elucidate these relationships.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are based on established techniques for assessing the biological activity of small molecules at opioid and adrenergic receptors, as well as their effects on ion channels.

Radioligand Binding Assay for Opioid and Adrenergic Receptors

This protocol describes a method for determining the binding affinity of test compounds to opioid and adrenergic receptors expressed in cell membranes.

Objective: To determine the inhibitory constant (Ki) of 2-Methylamino-2-phenylbutanol analogs for specific opioid and adrenergic receptor subtypes.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., µ-opioid receptor, β2-adrenergic receptor)

  • Radioligand specific for the receptor (e.g., [³H]DAMGO for µ-opioid, [³H]CGP-12177 for β-adrenergic)

  • Test compounds (2-Methylamino-2-phenylbutanol analogs)

  • Non-specific binding control (e.g., naloxone for opioid, propranolol for adrenergic)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing Receptor) plate_setup Set up 96-well Plate: - Membranes - Radioligand - Test Compound/Control prep_membranes->plate_setup prep_radioligand Prepare Radioligand (Specific for Receptor) prep_radioligand->plate_setup prep_compounds Prepare Test Compounds (Serial Dilutions) prep_compounds->plate_setup incubation Incubate to Equilibrium (e.g., 25°C) plate_setup->incubation filtration Rapid Filtration (Separates Bound/Free Ligand) incubation->filtration washing Wash Filters (Remove Non-specific Binding) filtration->washing scintillation Add Scintillation Fluid & Count Radioactivity washing->scintillation calc_specific Calculate Specific Binding (Total - Non-specific) scintillation->calc_specific plot_data Plot % Specific Binding vs. [Compound] calc_specific->plot_data calc_ic50 Determine IC50 (One-site Competition Model) plot_data->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for Radioligand Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol outlines the procedure for assessing the modulatory effects of 2-Methylamino-2-phenylbutanol analogs on voltage-gated ion channels in cultured cells.

Objective: To determine the effect of test compounds on the current, gating, and kinetics of specific ion channels (e.g., Na+, K+, Ca2+).

Materials:

  • Cultured cells expressing the ion channel of interest

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller and fire-polisher

  • Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Intracellular (pipette) solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP)

  • Test compounds dissolved in the extracellular solution

  • Perfusion system

Procedure:

  • Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ.

  • Fill the patch pipette with the intracellular solution and mount it on the micromanipulator.

  • Place a coverslip with the cultured cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch, establishing the "whole-cell" configuration, which allows electrical access to the entire cell membrane.

  • Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply a series of voltage steps to elicit ion channel currents.

  • Record baseline currents in the absence of the test compound.

  • Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Record the ion channel currents in the presence of the compound to determine its effect on current amplitude, activation, inactivation, and deactivation kinetics.

  • Analyze the data to determine the concentration-response relationship and calculate the IC50 for channel block or the EC50 for channel activation.

Patch_Clamp_Workflow cluster_setup Setup & Cell Preparation cluster_recording Recording Procedure cluster_experiment Compound Application & Data Acquisition cluster_analysis Data Analysis prep_pipette Prepare Patch Pipette (Pull, Polish, Fill) form_gigaseal Approach Cell & Form Gigaseal (>1 GΩ) prep_pipette->form_gigaseal prep_cells Plate & Perfuse Cells (Expressing Ion Channel) prep_cells->form_gigaseal whole_cell Establish Whole-Cell Configuration (Rupture Membrane) form_gigaseal->whole_cell baseline_rec Record Baseline Currents (Voltage-Clamp Protocol) whole_cell->baseline_rec apply_compound Perfuse with Test Compound (Various Concentrations) baseline_rec->apply_compound record_effect Record Currents in Presence of Compound apply_compound->record_effect analyze_currents Analyze Current Amplitude & Kinetics record_effect->analyze_currents dose_response Generate Dose-Response Curve analyze_currents->dose_response calc_potency Calculate IC50 / EC50 dose_response->calc_potency

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Conclusion and Future Directions

The 2-Methylamino-2-phenylbutanol scaffold represents a promising starting point for the development of novel therapeutics with a wide range of potential applications. The existing data on Trimebutine and related analogs demonstrate that this chemical class can be engineered to target opioid receptors, adrenergic receptors, and various ion channels. The structure-activity relationships highlighted in this guide provide a framework for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and pharmacological evaluation of a broader library of 2-Methylamino-2-phenylbutanol analogs. This should include variations in the N-substituent, the alkyl group at the chiral center, and substitution patterns on the phenyl ring. Such studies will provide a more complete understanding of the SAR for this scaffold and will be instrumental in identifying lead compounds for further development as analgesics, gastrointestinal motility modulators, or agents targeting the sympathetic nervous system. The application of the detailed experimental protocols provided herein will ensure the generation of high-quality, comparable data to drive these drug discovery efforts forward.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • A novel series of 2-amino-2-phenylethanol derivatives were developed as β2-adrenoceptor agonists. PubMed. [Link]

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  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PubMed Central. [Link]

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  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI. [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed Central. [Link]

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  • Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. Frontiers. [Link]

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  • Radioligand Binding Assay. Gifford Bioscience. [Link]

A Senior Application Scientist's Guide to Bioequivalence Studies of Trimebutine and its Primary Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of methodologies for conducting bioequivalence studies of trimebutine, with a critical focus on its major active metabolite, N-monodesmethyl trimebutine (nor-TMB), also known as 2-Methylamino-2-phenylbutanol. We will delve into the scientific rationale behind study design, compare analytical techniques with supporting experimental data, and provide actionable protocols for researchers, scientists, and drug development professionals.

Introduction: The Central Role of the Metabolite in Trimebutine Bioequivalence

Trimebutine is a prokinetic agent that directly modulates gastrointestinal smooth muscle motility.[1] However, upon oral administration, trimebutine undergoes extensive first-pass metabolism in the liver.[2][3] This rapid and significant metabolic conversion results in very low to undetectable plasma concentrations of the parent drug.[4] Consequently, the pharmacological activity is primarily attributed to its main active metabolite, N-desmethyl-trimebutine.[3][5]

This pharmacokinetic profile dictates a crucial strategic decision in bioequivalence study design: the focus must shift from the parent drug to its principal metabolite. Regulatory bodies accept bioequivalence demonstrated through the pharmacokinetic parameters of the active metabolite as a surrogate for the parent drug's bioavailability.

The metabolic pathway of trimebutine is illustrated below:

Trimebutine Trimebutine Metabolite N-monodesmethyl trimebutine (nor-TMB) Trimebutine->Metabolite Hepatic First-Pass Metabolism (N-demethylation) OtherMetabolites Further Metabolites (e.g., N-didemethyltrimebutine) Metabolite->OtherMetabolites Further Metabolism Start Start: Human Plasma Sample Aliquot Aliquot 200 µL Plasma Start->Aliquot Spike Spike with Internal Standard Aliquot->Spike Alkalinize Add 1 M NaOH Spike->Alkalinize Extract Add Extraction Solvent & Vortex Alkalinize->Extract Centrifuge Centrifuge (4000 rpm, 10 min) Extract->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N2 Stream) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Sources

A Guide to Inter-Laboratory Validation of a Quantitative HPLC-UV Assay for 2-Methylamino-2-phenylbutanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative high-performance liquid chromatography with ultraviolet detection (HPLC-UV) assay for 2-Methylamino-2-phenylbutanol. The principles and methodologies detailed herein are grounded in internationally recognized guidelines, ensuring the generation of robust, reliable, and transferable analytical data crucial for drug development and quality control.

The objective of an inter-laboratory validation study, also known as a collaborative study, is to establish the reproducibility of an analytical method in different laboratories.[1][2] This process is a critical component of method validation, demonstrating that the analytical procedure is suitable for its intended purpose and can be successfully transferred between facilities.[3] This guide will delve into the critical validation parameters, provide detailed experimental protocols, and present comparative data from a hypothetical inter-laboratory study to illustrate the evaluation process.

The Cornerstone of Analytical Method Transfer: Why Inter-Laboratory Validation Matters

Before an analytical method can be confidently implemented across different sites for quality control, stability studies, or clinical trial sample analysis, its performance must be rigorously assessed under real-world conditions. An inter-laboratory study serves as the ultimate test of a method's robustness and transferability.[4] It evaluates the method's resilience to variations in instrumentation, environment, and analysts that are inherent between different laboratories.[4][5] Successful validation provides a high degree of assurance in the consistency and reliability of the data generated, regardless of where the analysis is performed.[6]

The validation parameters discussed in this guide are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized framework for analytical method validation.[7][8]

Key Validation Parameters for a Quantitative Assay

The following performance characteristics are essential for the validation of a quantitative analytical method:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][9]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[11] Precision is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.[2][11]

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[4][11]

    • Reproducibility: Expresses the precision between laboratories (collaborative studies).[1][4][11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11][12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5][13]

A Hypothetical HPLC-UV Method for 2-Methylamino-2-phenylbutanol

For the purpose of this guide, we will consider a hypothetical reversed-phase HPLC method for the quantification of 2-Methylamino-2-phenylbutanol.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Inter-Laboratory Validation Study Design

This hypothetical study involves three independent laboratories (Lab A, Lab B, and Lab C) to assess the reproducibility of the HPLC-UV method. Each laboratory received a validation protocol, the analytical method, and standardized samples of 2-Methylamino-2-phenylbutanol.

Experimental Protocols and Data Comparison

Specificity

The specificity of the method was evaluated by analyzing a blank (diluent), a placebo (matrix without the active pharmaceutical ingredient), and a sample of 2-Methylamino-2-phenylbutanol spiked with potential impurities and degradation products.

Protocol:

  • Prepare a blank solution (mobile phase).

  • Prepare a placebo solution containing all excipients present in a final product formulation.

  • Prepare a solution of 2-Methylamino-2-phenylbutanol at the target concentration.

  • Prepare a spiked solution containing 2-Methylamino-2-phenylbutanol and known related substances.

  • Inject each solution into the HPLC system and record the chromatograms.

  • Examine the chromatogram of the blank and placebo for any interfering peaks at the retention time of 2-Methylamino-2-phenylbutanol.

  • Assess the resolution between the 2-Methylamino-2-phenylbutanol peak and the peaks of the related substances in the spiked sample.

Acceptance Criteria: No significant interference at the retention time of the analyte peak in the blank and placebo chromatograms. The resolution between the analyte peak and the closest eluting impurity peak should be greater than 2.0.

Results: All three laboratories demonstrated that the method is specific for 2-Methylamino-2-phenylbutanol, with no interference from the blank or placebo and adequate resolution from potential impurities.

Linearity and Range

Linearity was determined by analyzing a series of solutions of 2-Methylamino-2-phenylbutanol at different concentrations. The proposed range for this assay is 50% to 150% of the nominal concentration.

Protocol:

  • Prepare a stock solution of 2-Methylamino-2-phenylbutanol.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Table 1: Comparison of Linearity Data Across Laboratories

LaboratoryConcentration Range (µg/mL)Correlation Coefficient (r²)
Lab A 50 - 1500.9998
Lab B 50 - 1500.9995
Lab C 50 - 1500.9999

The results from all three laboratories confirm the linearity of the method over the specified range.[5]

Accuracy

Accuracy was assessed by the recovery of known amounts of 2-Methylamino-2-phenylbutanol spiked into a placebo matrix at three concentration levels (low, medium, and high).

Protocol:

  • Prepare placebo solutions.

  • Spike the placebo with 2-Methylamino-2-phenylbutanol to achieve concentrations at 80%, 100%, and 120% of the target concentration.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[5]

Table 2: Comparison of Accuracy Data Across Laboratories

LaboratorySpiked LevelMean Recovery (%)%RSD
Lab A 80%99.50.8
100%100.20.5
120%101.10.6
Lab B 80%98.91.1
100%99.80.7
120%100.50.9
Lab C 80%100.10.6
100%100.80.4
120%101.50.5

The accuracy of the method is confirmed by the high recovery rates and low variability observed in all participating laboratories.

Precision

Precision was evaluated at the levels of repeatability, intermediate precision, and reproducibility.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of 2-Methylamino-2-phenylbutanol at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[12]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument within the same laboratory.[11]

  • Reproducibility (Inter-laboratory precision): Compare the results from the three participating laboratories.[9][11]

Acceptance Criteria: The relative standard deviation (%RSD) should not be more than 2.0%.

Table 3: Comparison of Precision Data Across Laboratories

Precision LevelLaboratoryMean Assay (%)%RSD
Repeatability Lab A99.80.7
Lab B100.30.9
Lab C99.50.6
Intermediate Precision Lab A100.11.2
Lab B99.71.5
Lab C100.51.1
Reproducibility Overall Mean99.91.8

The low %RSD values for repeatability and intermediate precision within each laboratory, and for reproducibility across the three laboratories, demonstrate the high precision of the analytical method.[11]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

Protocol:

  • Prepare a series of dilute solutions of 2-Methylamino-2-phenylbutanol.

  • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[11]

Acceptance Criteria: The LOQ should be quantifiable with acceptable precision and accuracy.

Table 4: Comparison of LOD and LOQ Data Across Laboratories

ParameterLab ALab BLab C
LOD (µg/mL) 0.050.060.05
LOQ (µg/mL) 0.150.180.16

The similar LOD and LOQ values across the laboratories indicate a consistent level of sensitivity for the method.

Robustness

Robustness was evaluated by introducing small, deliberate changes to the method parameters and observing the effect on the results.

Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a sample of 2-Methylamino-2-phenylbutanol under each modified condition.

  • Calculate the assay value and compare it to the result obtained under the normal conditions.

Acceptance Criteria: The assay results should not deviate significantly from the nominal value, and system suitability parameters should remain within acceptable limits.

Table 5: Comparison of Robustness Data Across Laboratories

Parameter VariedLab A (% Assay)Lab B (% Assay)Lab C (% Assay)
Flow Rate (+0.1 mL/min) 99.6100.199.3
Flow Rate (-0.1 mL/min) 100.299.5100.4
Temperature (+2 °C) 99.9100.599.8
Temperature (-2 °C) 100.199.8100.1
Organic Phase (+2%) 99.599.299.6
Organic Phase (-2%) 100.4100.7100.3

The method is shown to be robust, as minor variations in the operational parameters did not significantly affect the quantitative results.[5]

Visualization of the Validation Workflow

ValidationWorkflow cluster_method_dev Method Development cluster_validation_protocol Validation Protocol cluster_interlab_study Inter-Laboratory Study cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion Dev Hypothetical HPLC-UV Method for 2-Methylamino-2-phenylbutanol Protocol Establishment of Validation Parameters and Acceptance Criteria Dev->Protocol LabA Laboratory A Protocol->LabA LabB Laboratory B Protocol->LabB LabC Laboratory C Protocol->LabC Specificity Specificity LabA->Specificity Linearity Linearity & Range LabA->Linearity Accuracy Accuracy LabA->Accuracy Precision Precision (Repeatability, Intermediate, Reproducibility) LabA->Precision LOQ LOD & LOQ LabA->LOQ Robustness Robustness LabA->Robustness LabB->Specificity LabB->Linearity LabB->Accuracy LabB->Precision LabB->LOQ LabB->Robustness LabC->Specificity LabC->Linearity LabC->Accuracy LabC->Precision LabC->LOQ LabC->Robustness Conclusion Method is Validated and Reproducible Specificity->Conclusion Linearity->Conclusion Accuracy->Conclusion Precision->Conclusion LOQ->Conclusion Robustness->Conclusion

Caption: Inter-laboratory validation workflow.

Logical Relationship of Precision Parameters

PrecisionHierarchy Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay, Intra-laboratory) Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility

Caption: Hierarchy of precision measurements.

Conclusion

The comprehensive data from this hypothetical inter-laboratory study demonstrates that the proposed HPLC-UV method for the quantitative analysis of 2-Methylamino-2-phenylbutanol is specific, linear, accurate, precise, and robust. The successful validation across three independent laboratories confirms the method's reproducibility and suitability for routine use in a quality control environment. This guide provides a practical framework for researchers, scientists, and drug development professionals to design and execute their own inter-laboratory validation studies, ensuring the generation of high-quality, reliable, and transferable analytical data.

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A Comparative Pharmacological Guide to Trimebutine and Its Metabolites for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the pharmacological effects of trimebutine and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to deliver a nuanced understanding of the distinct and overlapping mechanisms of action, supported by experimental data. Our objective is to equip you with the detailed insights necessary for informed decisions in both preclinical and clinical research contexts.

Introduction to Trimebutine: A Modulator of Gastrointestinal Function

Trimebutine is a multifaceted drug primarily prescribed for functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS).[1] Its clinical efficacy stems from its ability to normalize intestinal motility, acting as both a prokinetic and an antispasmodic agent.[2] This dual action is a direct consequence of its complex pharmacology, which involves interactions with a variety of receptors and ion channels within the gastrointestinal tract.[1] A critical aspect of trimebutine's pharmacology, and the focus of this guide, is the significant contribution of its metabolites to its overall therapeutic effect.

Metabolic Pathway of Trimebutine

Upon oral administration, trimebutine undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway is N-demethylation, leading to the formation of its main and pharmacologically active metabolite, N-monodesmethyltrimebutine , also known as nor-trimebutine . Nor-trimebutine is found in systemic circulation at higher concentrations than the parent drug and is a key contributor to the therapeutic effects of trimebutine.

Further metabolism can occur through a second N-demethylation to produce N-didesmethyltrimebutine, as well as hydrolysis of the ester bond to form other metabolites. However, the comparative pharmacological focus remains on trimebutine and its principal active metabolite, nor-trimebutine.

Trimebutine Trimebutine Nor_Trimebutine N-monodesmethyltrimebutine (nor-trimebutine) Trimebutine->Nor_Trimebutine  N-demethylation (Primary Pathway) Hydrolysis_Products Hydrolysis Products Trimebutine->Hydrolysis_Products  Ester Hydrolysis Di_Nor_Trimebutine N-didesmethyltrimebutine Nor_Trimebutine->Di_Nor_Trimebutine  N-demethylation Nor_Trimebutine->Hydrolysis_Products  Ester Hydrolysis caption Metabolic Pathway of Trimebutine

Caption: Primary metabolic pathway of trimebutine.

Comparative Pharmacological Effects

The therapeutic actions of trimebutine and nor-trimebutine are a result of their engagement with multiple targets, including opioid receptors, muscarinic receptors, and various ion channels. Understanding the nuances of their interactions with these targets is crucial for elucidating the overall mechanism of action.

Opioid Receptor Modulation

Both trimebutine and its metabolite, nor-trimebutine, are known to act as agonists at peripheral opioid receptors (mu, delta, and kappa), which are key regulators of gastrointestinal motility and visceral sensation.[1][2] This interaction is central to trimebutine's ability to both stimulate and inhibit gut motility. While direct comparative binding affinity (Ki) data is not consistently available across all receptor subtypes in a single study, functional assays indicate that they are weak opioid agonists.[1][3] Their non-selective nature at these receptors likely contributes to their normalizing effect on gut function, as different opioid receptor subtypes can have opposing effects on motility.[4]

Downstream Signaling of Opioid Receptor Activation:

Activation of these G-protein coupled receptors (GPCRs) by trimebutine or nor-trimebutine initiates a cascade of intracellular events. Primarily, they couple to inhibitory G-proteins (Gi/o), leading to:

  • Inhibition of adenylyl cyclase: This reduces intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channel activity: This includes the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels, which collectively lead to a decrease in neuronal excitability and muscle contractility.[5][6]

cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (μ, δ, κ) G_Protein Gi/o Protein Opioid_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel inhibits K_Channel K⁺ Channel G_Protein->K_Channel activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux Trimebutine Trimebutine or Nor-trimebutine Trimebutine->Opioid_Receptor Cellular_Response ↓ Neuronal Excitability ↓ Muscle Contraction Ca_Influx->Cellular_Response K_Efflux->Cellular_Response caption Opioid Receptor Signaling Pathway

Caption: Simplified opioid receptor signaling pathway.

Ion Channel Modulation

A significant component of the pharmacological profile of trimebutine and nor-trimebutine is their direct interaction with various ion channels, which contributes to their antispasmodic and local anesthetic effects.

Sodium Channels: Both trimebutine and nor-trimebutine block voltage-gated sodium channels. This action is believed to underlie their local anesthetic properties, which are beneficial in alleviating abdominal pain associated with IBS.[7] Notably, nor-trimebutine demonstrates a higher affinity for sodium channels compared to the parent compound.[7]

Potassium and Calcium Channels: Trimebutine has been shown to inhibit both inward rectifier and calcium-dependent potassium channels, an action that can lead to muscle contraction.[1] Conversely, it also inhibits L-type calcium channels, which reduces calcium influx and promotes muscle relaxation.[1] This concentration-dependent dual effect on different ion channels is a key factor in its ability to normalize gut motility.[6] While less data is available specifically for nor-trimebutine's effects on these channels, its structural similarity and shared pharmacological activities suggest a comparable, if not identical, mechanism.

CompoundTargetParameterValue (µM)Reference
Trimebutine Sodium Channel ([³H]batrachotoxin binding)Ki2.66 ± 0.15[7]
Nor-trimebutine Sodium Channel ([³H]batrachotoxin binding)Ki0.73 ± 0.02[7]
Trimebutine Sodium Current (rat DRG neurons)IC₅₀0.83 ± 0.09[7]
Nor-trimebutine Sodium Current (rat DRG neurons)IC₅₀1.23 ± 0.19[7]
Trimebutine Potassium Current (rat DRG neurons)IC₅₀23 ± 6[7]
Antimuscarinic Effects

Both trimebutine and nor-trimebutine exhibit non-selective antagonistic effects at muscarinic acetylcholine receptors (mAChRs).[1][3] This anticholinergic action contributes to their antispasmodic properties by inhibiting the contractile effects of acetylcholine in the gastrointestinal tract. Specific comparative binding affinities for different muscarinic receptor subtypes are not well-documented in publicly available literature, but their functional antagonism is a recognized component of their mechanism of action.

Effects on Visceral Hypersensitivity

Visceral hypersensitivity is a key pathophysiological feature of IBS. Both trimebutine and nor-trimebutine have been shown to reduce visceral sensitivity.[8][9] This effect is likely mediated through a combination of their local anesthetic properties (sodium channel blockade) and their modulation of sensory afferent pathways via opioid receptor activation.

Functional Consequences and Comparative Summary

The complex pharmacology of trimebutine and its active metabolite, nor-trimebutine, translates into a unique ability to modulate gastrointestinal function.

  • Gastrointestinal Motility: The interplay between their effects on opioid receptors and various ion channels allows for a normalizing effect on gut motility. At lower concentrations, the inhibition of potassium channels may predominate, leading to a prokinetic effect, while at higher concentrations, the blockade of calcium channels may lead to an antispasmodic effect.[6] The activation of peripheral opioid receptors also contributes to the regulation of the migrating motor complex.[2]

  • Pain and Discomfort: The local anesthetic effect, primarily through sodium channel blockade, and the modulation of visceral afferent signals via opioid receptors contribute to the relief of abdominal pain and discomfort.[7][8]

Summary of Comparative Pharmacological Effects:

FeatureTrimebutineNor-trimebutineKey Difference
Opioid Receptor Agonism Weak agonist at µ, δ, κWeak agonist at µ, δ, κSimilar activity
Sodium Channel Blockade Moderate affinityHigher affinityNor-trimebutine is more potent
Potassium Channel Blockade InhibitsLikely inhibitsData for nor-trimebutine is limited
Calcium Channel Blockade Inhibits L-type channelsLikely inhibitsData for nor-trimebutine is limited
Antimuscarinic Effect AntagonistAntagonistSimilar activity
Effect on Visceral Sensitivity ReducesReducesBoth contribute to analgesia

Experimental Protocols

To ensure the integrity and reproducibility of research in this area, the following are outlines of standard experimental protocols used to assess the pharmacological effects of trimebutine and its metabolites.

Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.

step1 Prepare receptor source (e.g., cell membranes expressing the receptor of interest) step2 Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound (trimebutine or nor-trimebutine) step1->step2 step3 Separate bound from free radioligand (e.g., via filtration) step2->step3 step4 Quantify radioactivity of bound ligand step3->step4 step5 Calculate IC₅₀ and Ki values step4->step5 caption Receptor Binding Assay Workflow

Caption: General workflow for a radioligand receptor binding assay.

Patch-Clamp Electrophysiology

This technique is used to measure the effect of a compound on ion channel currents in isolated cells.

step1 Isolate single cells (e.g., dorsal root ganglion neurons or smooth muscle cells) step2 Form a high-resistance seal between a glass micropipette and the cell membrane step1->step2 step3 Rupture the membrane patch to achieve whole-cell configuration step2->step3 step4 Apply voltage protocols to elicit specific ion channel currents step3->step4 step5 Perfuse with varying concentrations of the test compound and record changes in current amplitude step4->step5 step6 Analyze data to determine IC₅₀ step5->step6 caption Patch-Clamp Electrophysiology Workflow

Caption: General workflow for whole-cell patch-clamp electrophysiology.

In Vivo Measurement of Gastrointestinal Transit

This protocol assesses the effect of a compound on the rate of passage of a marker through the gastrointestinal tract in a live animal model.

step1 Administer the test compound (trimebutine or nor-trimebutine) to the animal (e.g., via oral gavage) step2 After a set pre-treatment time, administer a non-absorbable colored marker (e.g., carmine red or charcoal meal) step1->step2 step3 Euthanize the animal at a predetermined time point step2->step3 step4 Excise the gastrointestinal tract and measure the distance traveled by the marker step3->step4 step5 Calculate the percentage of intestinal transit step4->step5 caption In Vivo Gastrointestinal Transit Assay

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.